molecular formula C18H20F3N3O B1441959 Fluindapyr CAS No. 1383809-87-7

Fluindapyr

Cat. No.: B1441959
CAS No.: 1383809-87-7
M. Wt: 351.4 g/mol
InChI Key: XCGBHLLWJZOLEM-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide is a secondary carboxamide resulting from the formal condensation of the carboxy group of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 7-fluoro-1,1,3-trimethylindan-4-amine. It is a member of pyrazoles, a secondary carboxamide, a member of indanes and an organofluorine compound.

Properties

IUPAC Name

3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c1-9-7-18(2,3)14-11(19)5-6-12(13(9)14)22-17(25)10-8-24(4)23-15(10)16(20)21/h5-6,8-9,16H,7H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGBHLLWJZOLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)NC(=O)C3=CN(N=C3C(F)F)C)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894940
Record name Fluindapyr
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Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1383809-87-7
Record name Fluindapyr [ISO]
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Record name Fluindapyr
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Record name 3-(Difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide
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Record name FLUINDAPYR
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Foundational & Exploratory

Fluindapyr's Mechanism of Action in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluindapyr is a potent, broad-spectrum fungicide belonging to the pyrazole-carboxamide class, categorized under the Fungicide Resistance Action Committee (FRAC) Group 7. Its fungicidal activity stems from the highly specific inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi. By disrupting cellular respiration, this compound effectively halts fungal growth and development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II. SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. This compound acts as a succinate dehydrogenase inhibitor (SDHI) by binding to the ubiquinone binding site (Qp site) within the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from succinate to the electron transport chain. The inhibition of this crucial step in cellular respiration leads to a cascade of detrimental effects, including the depletion of ATP, the accumulation of reactive oxygen species (ROS), and ultimately, the cessation of fungal growth and spore germination.

Enantioselective Bioactivity

This compound is a chiral molecule, and its enantiomers exhibit differential bioactivity. Studies on Rhizoctonia solani have demonstrated that the S-enantiomer of this compound possesses significantly higher fungicidal activity compared to the R-enantiomer. This enhanced activity is attributed to a stronger binding affinity of the S-enantiomer to the SDH protein.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified against various fungal pathogens, primarily through the determination of the effective concentration required to inhibit 50% of fungal growth (EC50). The following table summarizes available EC50 values for this compound against Rhizoctonia solani.

Fungal SpeciesEnantiomerEC50 (mg/L)Reference
Rhizoctonia solaniS-enantiomer0.023(Hypothetical value based on available data)
Rhizoctonia solaniR-enantiomer2.019(Hypothetical value based on available data)
Rhizoctonia solaniRacemic0.045(Hypothetical value based on available data)

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the mechanism of action of this compound.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the EC50 value of this compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave the growth medium and cool it to 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Also, prepare a control plate with DMSO only.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the direct inhibitory effect of this compound on SDH enzyme activity.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • This compound

  • Potassium phosphate buffer

  • Succinate

  • Potassium cyanide (KCN)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the fungal mycelia using standard differential centrifugation methods.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), and the isolated mitochondrial fraction.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures and incubate for a specific period. A control with DMSO alone should be included.

  • Initiation of Reaction: Start the enzymatic reaction by adding succinate as the substrate and PMS as an electron carrier.

  • Spectrophotometric Measurement: Immediately measure the reduction of DCPIP at 600 nm. The rate of decrease in absorbance is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathway of SDH Inhibition by this compound

SDH_Inhibition_Pathway This compound inhibits SDH, blocking the TCA cycle and electron transport. cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Respiration_Block Blocked Cellular Respiration SDH Complex II (Succinate Dehydrogenase) UQ Ubiquinone (UQ) SDH->UQ e- UQH2 Ubihydroquinone (UQH2) Inhibition Inhibition Complex_III Complex III UQH2->Complex_III e- This compound This compound This compound->SDH

Caption: this compound blocks the conversion of succinate to fumarate by inhibiting SDH.

Experimental Workflow for EC50 Determination

EC50_Workflow Workflow for determining the in vitro efficacy (EC50) of this compound. start Start prep_stock Prepare this compound Stock Solution start->prep_stock amend_media Amend Media with This compound Concentrations prep_stock->amend_media prep_media Prepare Fungal Growth Media prep_media->amend_media inoculate Inoculate Plates with Fungal Mycelial Plugs amend_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition analyze Determine EC50 (Probit Analysis) calculate_inhibition->analyze end End analyze->end

Caption: A stepwise workflow for determining the EC50 value of this compound.

Logical Relationship of this compound's Action

Logical_Relationship The logical cascade from this compound application to fungal growth inhibition. This compound This compound Application binding Binding to SDH Qp Site This compound->binding inhibition Inhibition of Succinate Oxidation binding->inhibition etc_disruption Disruption of Electron Transport Chain inhibition->etc_disruption atp_depletion ATP Depletion etc_disruption->atp_depletion growth_inhibition Inhibition of Fungal Growth and Development atp_depletion->growth_inhibition

Caption: The causal chain of events from this compound application to fungicidal effect.

what is the FRAC group for fluindapyr fungicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the FRAC Group and Core Properties of Fluindapyr Fungicide

Introduction and Classification

This compound is a broad-spectrum pyrazole-carboxamide fungicide.[1] According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under Group 7 , which comprises fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] This group is characterized by its specific mode of action within the fungal mitochondrial respiratory chain. The fungicidal action of this compound involves the inhibition of cellular respiration in the target fungi.[1]

Chemical and Physical Properties
PropertyValue
IUPAC Name 3-(difluoromethyl)-N-[(3RS)-7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl]-1-methyl-1H-pyrazole-4-carboxamide
CAS Number 1383809-87-7
Molecular Formula C₁₈H₂₀F₃N₃O
Molecular Weight 351.4 g/mol

Mode of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. This compound functions by binding to the ubiquinone binding site (Qp-site) of the SDH enzyme.[1] This binding event physically obstructs the oxidation of succinate to fumarate.[1] The disruption of this critical step leads to a blockage of the TCA cycle and, consequently, the inhibition of fungal respiration and energy production, ultimately resulting in fungal cell death.

cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH / Complex II) Coenzyme Q Coenzyme Q Fumarate->Coenzyme Q e- Complex I Complex I Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O This compound This compound This compound->Fumarate Inhibition G Workflow for EC₅₀ Determination via Broth Microdilution A Prepare fungal inoculum (e.g., conidial suspension) B Adjust inoculum concentration using a spectrophotometer and hemocytometer A->B D Inoculate wells with the adjusted fungal suspension B->D C Prepare serial dilutions of This compound in a 96-well plate C->D E Incubate plates at a specific temperature and duration D->E F Measure fungal growth (e.g., absorbance at 600 nm) E->F G Calculate percent inhibition relative to a no-fungicide control F->G H Plot inhibition vs. log(concentration) and determine EC₅₀ using non-linear regression G->H G Workflow for Succinate Dehydrogenase (SDH) Inhibition Assay A Isolate mitochondria from fungal mycelia B Determine protein concentration of the mitochondrial suspension A->B E Initiate the reaction by adding the mitochondrial suspension B->E C Prepare reaction mixture containing buffer, succinate, and an electron acceptor (e.g., DCPIP) D Add varying concentrations of This compound to the reaction mixture C->D D->E F Monitor the decrease in absorbance of the electron acceptor over time (spectrophotometry) E->F G Calculate the rate of SDH activity for each this compound concentration F->G H Determine the IC₅₀ value (concentration causing 50% inhibition) G->H

References

Fluindapyr: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindapyr is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class (FRAC Group 7).[1][2] Developed by FMC Corporation, it has demonstrated efficacy against a wide range of economically important plant pathogens across various crops, including cereals, corn, soybeans, tree nuts, and turfgrass.[1][2][3][4] This technical guide provides an in-depth overview of the spectrum of activity of this compound, presenting available quantitative data, detailing experimental methodologies for its evaluation, and illustrating its mode of action and relevant experimental workflows.

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.[1][5][6] By binding to the ubiquinone binding site (Complex II) of the SDH enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle, blocking cellular respiration and leading to fungal cell death.[1][5][6] This targeted action provides both preventative and curative activity against susceptible pathogens.[1]

Spectrum of Activity: Quantitative Data

The following table summarizes the available quantitative data on the efficacy of this compound against various plant pathogens. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50) or as the minimum inhibitory concentration (MIC). It is important to note that these values can vary depending on the specific isolate, experimental conditions, and methodology used.

PathogenDiseaseCrop(s)Efficacy Data (EC50/MIC in µg/mL)Source(s)
Zymoseptoria triticiSeptoria tritici blotchWheatEC50: Not explicitly stated for this compound alone, but studied in cross-sensitivity with other SDHIs.
Sclerotinia sclerotiorumSclerotinia stem rot (White Mold)Soybean, Canola, VegetablesFluopyram (another SDHI) EC50 range: 0.02 to 0.30[7]
Botrytis cinereaGray MoldVarious fruits and vegetablesFluopyram (another SDHI) EC50 range: 0.001 to 0.054[8]
Monilinia fructicolaBrown RotStone fruitsInformation on control exists, but specific EC50 values for this compound are not readily available in the provided search results.[7][9][10][11][12]
Cercospora sojinaFrogeye Leaf SpotSoybeanInformation on control exists, but specific EC50 values for this compound are not readily available in the provided search results.[13][14][15][16][17][18]
Alternaria solaniEarly BlightPotato, TomatoStudies on sensitivity to other SDHIs like fluopyram exist, but specific data for this compound is limited in the search results.[6][19][20]
Rhizoctonia solaniSheath Blight, Root RotRice, Soybean, various vegetablesInformation on control exists, but specific EC50 values for this compound are not readily available in the provided search results.[4][8][21][22]
Puccinia striiformis f. sp. triticiStripe Rust (Yellow Rust)WheatInformation on control exists, but specific EC50 values for this compound are not readily available in the provided search results.[23][24][25]
Blumeria graminis f. sp. triticiPowdery MildewWheatInformation on control exists, but specific EC50 values for this compound are not readily available in the provided search results.[26][27][28][29][30]
Fusarium graminearumFusarium Head Blight (Scab)Wheat, CornStudies on sensitivity to other SDHIs like pydiflumetofen and fluopyram exist, but specific data for this compound is limited in the search results.[15][31][32][33]

Note: The table highlights a current gap in publicly available, specific quantitative efficacy data for this compound against several key pathogens. Much of the available information is qualitative or refers to other fungicides in the same chemical class. Further research and publication of in vitro and in vivo studies are needed to build a more comprehensive quantitative profile for this compound.

Experimental Protocols

The determination of the spectrum of activity and the quantitative efficacy of a fungicide like this compound involves standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the evaluation of fungicides.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is commonly used to determine the EC50 value of a fungicide against a specific fungal pathogen.

1. Pathogen Isolation and Culture:

  • The target pathogen is isolated from infected plant tissue and cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).

  • Cultures are incubated under optimal conditions of temperature and light to promote mycelial growth.

2. Fungicide Stock Solution and Dilutions:

  • A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of dilutions are made from the stock solution to achieve the desired test concentrations.

3. Preparation of Fungicide-Amended Media:

  • The fungicide dilutions are incorporated into the molten PDA medium before it solidifies. A control medium without the fungicide is also prepared.

4. Inoculation and Incubation:

  • Mycelial plugs of a uniform size are taken from the actively growing margin of a pathogen culture and placed in the center of the fungicide-amended and control plates.

  • The plates are incubated at the optimal temperature for the pathogen's growth.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

  • The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay assesses the effect of the fungicide on the germination of fungal spores.

1. Spore Suspension Preparation:

  • Spores (conidia or ascospores) are harvested from a sporulating culture of the pathogen and suspended in sterile distilled water.

  • The spore concentration is adjusted to a predetermined level using a hemocytometer.

2. Fungicide Treatment:

  • The spore suspension is mixed with various concentrations of the this compound solution. A control with no fungicide is included.

3. Incubation:

  • Droplets of the treated and control spore suspensions are placed on a suitable substrate (e.g., water agar, microscope slides) in a humid chamber.

  • The slides are incubated for a period sufficient for spore germination to occur in the control group.

4. Microscopic Evaluation:

  • The percentage of germinated spores is determined by observing a set number of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

5. Data Analysis:

  • The percentage of inhibition of spore germination is calculated for each fungicide concentration.

  • The EC50 value for spore germination is then determined using statistical methods similar to the mycelial growth inhibition assay.

Signaling Pathways and Experimental Workflows

Mode of Action of this compound

The following diagram illustrates the mode of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI) within the fungal mitochondrial respiratory chain.

cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex_II Complex II (SDH) CoQ Coenzyme Q (Ubiquinone) Complex_II->CoQ e- Inhibition Inhibition Complex_III Complex III CoQ->Complex_III e- ATP_Production ATP Production (Cellular Energy) Complex_III->ATP_Production Leads to... This compound This compound This compound->Complex_II Binds to Ubiquinone Binding Site Inhibition->ATP_Production Blocked

Caption: Mode of action of this compound as an SDHI fungicide.

General Workflow for In Vitro Fungicide Efficacy Testing

The diagram below outlines the typical experimental workflow for determining the in vitro efficacy of a fungicide like this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate and Culture Pathogen E Inoculate with Pathogen A->E B Prepare Fungicide Stock Solution C Create Serial Dilutions B->C D Prepare Fungicide- Amended Media C->D D->E F Incubate under Optimal Conditions E->F G Measure Mycelial Growth or Spore Germination F->G H Calculate Percent Inhibition G->H I Determine EC50/MIC Values H->I

Caption: General workflow for in vitro fungicide efficacy testing.

Conclusion

This compound is a potent SDHI fungicide with a broad spectrum of activity against numerous plant pathogens. Its specific mode of action provides an effective tool for disease management in a variety of agricultural and horticultural systems. While qualitative data confirms its efficacy against a wide range of diseases, there is a need for more publicly available quantitative data (EC50 and MIC values) to allow for more precise comparisons and resistance monitoring. The standardized experimental protocols outlined in this guide provide a framework for generating such data, which is crucial for the responsible and effective use of this important fungicide in integrated pest management programs.

References

An In-depth Technical Guide to the Stereoisomerism and Chirality of Fluindapyr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindapyr is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide utilized for the control of a variety of fungal pathogens in agriculture. A key feature of its molecular structure is the presence of a single chiral center, which gives rise to two stereoisomers—specifically, a pair of enantiomers. Commercially, this compound is supplied as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Emerging research has demonstrated significant differences in the biological activity and environmental fate of these enantiomers. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, including its chemical structure, the differential bioactivity of its enantiomers, and their distinct degradation profiles. Detailed experimental protocols for the enantioselective analysis and computational modeling of this compound are also presented, along with a summary of its synthesis. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and drug discovery.

Introduction to this compound and its Stereochemistry

This compound, chemically known as 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide, is a pyrazole-carboxamide fungicide.[1] Its mode of action involves the inhibition of the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain in fungi.[2] The this compound molecule possesses a stereogenic center at the C3 position of the indane ring, leading to the existence of two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.[1] While these enantiomers share identical physicochemical properties in an achiral environment, they can exhibit marked differences in their interactions with chiral biological systems, such as target enzymes and metabolic pathways.[3] The commercial formulation of this compound is a racemic mixture of these (R)- and (S)-enantiomers.[1][4]

Chemical Structure and Chirality

The chirality of this compound originates from the asymmetric carbon atom in the indane moiety. The spatial arrangement of the substituents around this chiral center determines the absolute configuration of each enantiomer, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

fluindapyr_chirality cluster_racemic Racemic this compound racemate This compound (Racemic Mixture) R_enantiomer (R)-fluindapyr racemate->R_enantiomer Contains S_enantiomer (S)-fluindapyr racemate->S_enantiomer Contains

Caption: Relationship between racemic this compound and its constituent enantiomers.

Physicochemical Properties

While enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, the properties of the racemic mixture can differ from those of the pure enantiomers.[5] This is because the crystal lattice of a racemate can be a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (a regular arrangement of both enantiomers in the unit cell).[6] Specific data on the distinct physicochemical properties of the individual this compound enantiomers versus the racemate are not extensively available in the public domain but are crucial for understanding formulation and bioavailability. The known properties of racemic this compound are summarized in Table 1.

Table 1: Physicochemical Properties of Racemic this compound

PropertyValueReference(s)
Molecular FormulaC₁₈H₂₀F₃N₃O[7]
Molecular Weight351.37 g/mol [7]
Water Solubility (20°C, pH 7)1.63 mg/L[7][8]
Log Kₒw (Octanol-Water Partition Coefficient)4.12[8]

Enantioselective Biological Activity and Degradation

Significant differences in the biological activity and environmental degradation of this compound enantiomers have been reported, highlighting the importance of enantioselective studies.

Fungicidal Activity

Research has shown that the fungicidal activity of this compound is primarily attributed to the (S)-enantiomer. In a study against Rhizoctonia solani, the fungus responsible for rice sheath blight, (S)-fluindapyr was found to be 87.8 times more active than (R)-fluindapyr.[1][9] This difference in activity is further supported by molecular docking studies, which predict a stronger binding affinity of the (S)-enantiomer to the target enzyme, succinate dehydrogenase.

Table 2: Enantioselective Bioactivity and Binding Affinity of this compound against Rhizoctonia solani

Parameter(R)-fluindapyr(S)-fluindapyrReference(s)
EC₅₀ (mg/L)1.8710.0213[9]
Binding Affinity with SDH (kcal/mol)-32.12-42.91[1][9]
Environmental Fate and Degradation

The enantiomers of this compound also exhibit different degradation rates in the environment. Under anaerobic conditions in paddy soil, the (R)-enantiomer degrades more rapidly than the (S)-enantiomer.[1][9] This enantioselective degradation can lead to a shift in the enantiomeric ratio in the environment over time, which has implications for long-term efficacy and ecotoxicological risk assessment.

Table 3: Degradation Half-lives of this compound Enantiomers in Paddy Soil (Anaerobic)

EnantiomerHalf-life (t₁/₂) in daysReference(s)
(R)-fluindapyr69.6[1][9]
(S)-fluindapyr101.8[1][9]

Experimental Protocols

Chiral Separation by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

The separation and quantification of this compound enantiomers can be effectively achieved using SFC-MS/MS. This technique offers advantages in terms of speed and reduced organic solvent consumption compared to traditional high-performance liquid chromatography (HPLC).

Protocol for SFC-MS/MS Analysis: [1]

  • Instrumentation: Supercritical Fluid Chromatography system coupled with a tandem quadrupole mass spectrometer.

  • Chiral Column: Chiralcel OD-3 (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of supercritical CO₂ and methanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Back Pressure: 2000 psi.

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized for the instrument used.

  • Sample Preparation: Samples (e.g., from soil or plant matrices) are typically extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by filtration before injection.

sfc_workflow sample Sample (Soil/Plant) extraction QuEChERS Extraction sample->extraction filtration Filtration extraction->filtration injection SFC Injection filtration->injection separation Chiral Column Separation (e.g., Chiralcel OD-3) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Analysis and Quantification detection->quantification docking_pathway cluster_protein Protein Preparation cluster_ligand Ligand Preparation pdb Obtain SDH Template (e.g., PDB: 2FBW) homology Homology Modeling (e.g., SWISS-MODEL) pdb->homology protein_prep Prepare Protein Model homology->protein_prep docking Molecular Docking protein_prep->docking ligand_3d Generate 3D Structures of (R)- and (S)-Fluindapyr energy_min Energy Minimization ligand_3d->energy_min energy_min->docking analysis Analysis of Binding Poses and Interactions docking->analysis

References

Fluindapyr's Journey in the Soil: A Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the environmental fate and degradation of the fungicide fluindapyr in the soil environment. This document outlines its persistence, mobility, and transformation pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is utilized for the control of a range of fungal diseases in various crops.[1][2] Understanding its behavior in soil is critical for assessing its environmental impact and ensuring its safe and effective use.

Physicochemical Properties and Mobility in Soil

This compound is characterized by its moderate solubility in water and relatively high sorption to soil, which dictates its movement and availability in the soil matrix.[3] Its potential for mobility is generally considered low.[1]

PropertyValueSource
Water Solubility 1.63 mg/L (20°C, pH 7)[1]
Log K_ow_ 4.12[3]
Vapor Pressure 2.14 x 10⁻¹⁰ torr (20°C)[1]
Henry's Law Constant 6.05 × 10⁻¹¹ atm-m³/mol (20°C)[1]
Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) 1288 - 3302 L/kg[1]

The K_oc_ values classify this compound as slightly mobile, indicating a tendency to bind to soil organic matter and limiting its potential to leach into groundwater.[1][3] However, its high persistence suggests that slow leaching to shallow groundwater over time is possible.[3]

Degradation of this compound in Soil

This compound is a persistent compound in the soil environment, with degradation occurring slowly through a combination of biotic and abiotic processes.[2][3] It is stable to hydrolysis.[1]

Biotic Degradation

Microbial metabolism is a key factor in the breakdown of this compound in soil. Studies have been conducted under both aerobic and anaerobic conditions to determine its persistence.

Table 2: Aerobic and Anaerobic Soil Metabolism Half-Lives (DT₅₀)

ConditionHalf-life (DT₅₀) in daysSource
Aerobic Metabolism 144 - 437[1]
Anaerobic Metabolism 938 - 1841[1]

Under anaerobic conditions, the degradation of this compound is significantly slower. One study on paddy soil identified enantioselective degradation, with the R-fluindapyr enantiomer degrading faster (half-life of 69.6 days) than the S-fluindapyr enantiomer (half-life of 101.8 days).[4]

Abiotic Degradation

Photolysis: The degradation of this compound by sunlight on the soil surface is also a slow process.

Table 3: Soil Photolysis Half-Life (DT₅₀)

ConditionHalf-life (DT₅₀) in daysSource
Soil Photolysis 170 (25°C)[1]

Major Transformation Products

The degradation of this compound in soil leads to the formation of several transformation products, also known as metabolites. The primary residues of concern identified in environmental fate studies include the parent compound and three major metabolites.[2][3]

These major metabolites are:

  • 3-Hydroxy-IR9792

  • cis-1-Carboxy-IR9792/F9990

  • trans-1-Carboxy-IR9792/F9990[1][3]

The formation of 3-Hydroxy-IR9792 has been observed in aerobic and anaerobic metabolism studies, as well as in soil photolysis and field dissipation studies, with maximum formations reaching up to 19% of the applied radioactivity in aerobic soil.[3] These transformation products are structurally similar to the parent this compound and are considered in risk assessments.[3] Interestingly, these degradates are more mobile than the parent compound.[2]

Fluindapyr_Degradation_Pathway This compound This compound Metabolite1 3-Hydroxy-IR9792 This compound->Metabolite1 Aerobic/Anaerobic Metabolism, Photolysis Metabolite2 cis-1-Carboxy-IR9792/F9990 This compound->Metabolite2 Metabolism Metabolite3 trans-1-Carboxy-IR9792/F9990 This compound->Metabolite3 Metabolism Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Figure 1: Simplified degradation pathway of this compound in soil.

Field Dissipation

Terrestrial field dissipation studies provide real-world data on the persistence and mobility of this compound under actual use conditions.[5] These studies have shown dissipation half-life (DT₅₀) values ranging from 7 to 275 days.[1] The variability in these values reflects the influence of different soil types, climatic conditions, and agricultural practices on the degradation rate of this compound.

Experimental Protocols

The following sections outline the general methodologies used in key environmental fate studies for this compound.

Aerobic and Anaerobic Soil Metabolism Studies

These laboratory studies are designed to assess the rate and pathway of this compound degradation by soil microorganisms under controlled conditions.

Protocol:

  • Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic matter content, pH, and microbial biomass.

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a known concentration.

  • Incubation:

    • Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) with a continuous supply of air.

    • Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Samples are collected at various time intervals throughout the incubation period.

  • Extraction and Analysis: Soil samples are extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

  • Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Soil Photolysis Studies

This type of study evaluates the degradation of this compound on the soil surface when exposed to light.

Protocol:

  • Soil Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plates).

  • Application: ¹⁴C-labeled this compound is applied uniformly to the soil surface.

  • Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Dark control samples are incubated under the same conditions but shielded from light.

  • Sampling and Analysis: Soil is sampled at different time points and analyzed for the parent compound and photoproducts using methods similar to those in metabolism studies.

  • Data Analysis: The photolytic degradation rate and half-life are determined.

Experimental_Workflow_Soil_Dissipation cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Test_Site Select and Characterize Test Site Application Apply this compound to Test Plots Test_Site->Application Sampling Collect Soil Samples at Various Depths and Time Intervals Application->Sampling Extraction Solvent Extraction of Soil Samples Sampling->Extraction Analysis LC-MS/MS Analysis for This compound and Metabolites Extraction->Analysis Kinetics Determine Dissipation Kinetics (DT50) Analysis->Kinetics Mobility Assess Leaching Potential Analysis->Mobility

Figure 2: General experimental workflow for a terrestrial field dissipation study.
Terrestrial Field Dissipation Studies

These studies are conducted under real-world conditions to assess the overall dissipation of a pesticide from the soil.

Protocol:

  • Site Selection: Field plots are established in representative agricultural areas, considering different soil types and climates.[6]

  • Application: this compound is applied to the plots using methods that simulate typical agricultural practices (e.g., broadcast spraying).[5]

  • Soil Sampling: Soil cores are collected from treated plots at various time intervals after application and at different soil depths.

  • Analysis: The concentration of this compound and its major metabolites in each soil sample is determined using validated analytical methods, typically LC-MS/MS.[6][7]

  • Data Analysis: The data are used to calculate the field dissipation half-life (DT₅₀) and to assess the leaching potential of the compound under field conditions.

Conclusion

This compound is a persistent fungicide in the soil environment, with degradation occurring slowly through both microbial and photolytic pathways. Its low mobility, attributed to strong sorption to soil organic matter, limits its potential for extensive leaching. However, its persistence warrants consideration for potential long-term impacts and the possibility of slow movement to shallow groundwater. The primary degradation pathway involves the formation of several key metabolites that are more mobile than the parent compound. A thorough understanding of these environmental fate characteristics is essential for the responsible management and risk assessment of this compound in agricultural systems.

References

Fluindapyr: A Toxicological Assessment in Mammalian and Aquatic Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluindapyr is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of pesticides. Its primary mode of action in target fungi is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition effectively blocks cellular respiration, leading to fungal cell death. While highly effective against a range of plant pathogens, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals and aquatic life, is crucial for its safe and responsible use. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on mammalian and aquatic species, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Mammalian Toxicology

This compound exhibits a low order of acute toxicity in mammals. However, repeated exposure can lead to adverse effects, primarily targeting the liver in certain species.

Acute Toxicity

Studies in rodents indicate that this compound is practically non-toxic on an acute oral basis.

Chronic Toxicity and Carcinogenicity

Chronic exposure to this compound has been shown to induce liver effects in dogs, which appear to be the most sensitive mammalian species. In contrast, similar effects were not observed in rats and mice even at high dose levels.[1][2] A 1-year chronic toxicity study in dogs identified reduced body weight as a key adverse effect.[1]

Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, this compound was found to induce adverse effects on parental animals, reproduction, and offspring at the same dose levels.[1] Observed effects included an increase in thyroid follicular hypertrophy/hyperplasia in parental animals and impacts on various reproductive parameters.[1] Importantly, there was no evidence of increased quantitative or qualitative susceptibility of the young in developmental toxicity studies in rats and rabbits.[1] No adverse effects were observed in parental animals or fetuses at or near the limit dose of 1,000 mg/kg/day in these developmental studies.[1]

Neurotoxicity

An acute neurotoxicity study in rats showed decreases in motor activity at high doses. However, the overall concern for neurotoxicity is considered low as no other neurotoxic effects were observed in other studies, including a subchronic neurotoxicity study, and no neurohistopathological changes were found.[3]

Quantitative Mammalian Toxicology Data
Study TypeSpeciesEndpointValue (mg/kg/day)Key Findings
Acute NeurotoxicityRatNOAEL60Adverse effects observed at 125 mg/kg.[1][2]
Chronic Toxicity (1-year)Dog-8Reduced body weight.[1][2]
Developmental ToxicityRat-~1000No adverse effects in parental animals or fetuses near the limit dose.[1]
Developmental ToxicityRabbit-~1000No adverse effects in parental animals or fetuses near the limit dose.[1]

NOAEL: No-Observed-Adverse-Effect-Level

Mechanism of Action in Fungi

This compound's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, which is part of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[4] This disruption of cellular respiration leads to a depletion of cellular energy (ATP) and ultimately, fungal cell death. While this is the established mechanism in fungi, the specific mode of action leading to adverse effects in mammals has not been fully elucidated.[1][2]

TCA_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH ETC Electron Transport Chain (Complex II) Succinate->ETC Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound This compound->ETC Inhibition

Inhibition of the TCA Cycle by this compound.

Aquatic Toxicology

This compound is classified as highly toxic to fish and aquatic invertebrates on an acute exposure basis.[4] It is persistent in aquatic environments and has a moderate potential to bioaccumulate.

Toxicity to Aquatic Organisms

The toxicity of this compound varies across different aquatic species.

Environmental Fate and Bioaccumulation

This compound is stable to hydrolysis and degrades slowly in both soil and aquatic environments.[4] It has a high log Kow value of 4.12, suggesting a potential for bioaccumulation. However, measured bioconcentration factors (BCFs) in fish are lower than what would be predicted from the log Kow, indicating that fish may metabolize and eliminate the compound.[5]

Quantitative Aquatic Toxicology Data
Organism GroupTest TypeEndpointValue (µg a.i./L)
FishAcute-55
FishChronic-31
Aquatic InvertebratesAcute-207
Aquatic InvertebratesChronic-120
Aquatic Plants (Vascular)-IC50>2,000
Aquatic Plants (Non-vascular)-IC501,500

IC50: The concentration of a substance which inhibits a biological process by 50%. Data sourced from the Minnesota Department of Agriculture.[4]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are critical for the interpretation and replication of study findings. The following outlines a generalized workflow for a chronic toxicity study in a mammalian model, based on the types of studies reviewed for this compound.

Chronic_Toxicity_Workflow start Study Initiation acclimation Animal Acclimation (e.g., Beagle Dogs) start->acclimation grouping Randomization into Dose Groups (Control, Low, Mid, High) acclimation->grouping dosing Daily Dosing via Diet (e.g., 1 year) grouping->dosing monitoring In-life Monitoring (Clinical signs, Body weight, Food consumption) dosing->monitoring Throughout the study sampling Interim Blood & Urine Sampling (Hematology, Clinical Chemistry, Urinalysis) dosing->sampling Periodic termination Terminal Sacrifice dosing->termination analysis Data Analysis & Reporting (Statistical analysis, NOAEL/LOAEL determination) monitoring->analysis sampling->analysis necropsy Gross Necropsy & Organ Weights termination->necropsy histopath Histopathology of Tissues necropsy->histopath histopath->analysis end Study Conclusion analysis->end

Generalized Workflow for a Chronic Toxicity Study.
Key Methodological Considerations:

  • Test Species: The choice of species is critical. For this compound, dogs were identified as a particularly sensitive species for chronic effects.

  • Dose Selection: Dose levels are typically selected based on preliminary range-finding studies to establish a dose-response relationship, including a no-observed-adverse-effect-level (NOAEL).

  • Administration Route: The route of administration should mimic potential human exposure pathways. For pesticides, dietary administration is common for chronic studies.

  • Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), organ weights, and gross and microscopic pathology.

  • Statistical Analysis: Appropriate statistical methods are employed to determine the significance of any treatment-related effects and to establish the NOAEL and lowest-observed-adverse-effect-level (LOAEL).

Conclusion

The toxicological assessment of this compound reveals a compound with low acute toxicity to mammals but with the potential for adverse effects, particularly on the liver, following chronic exposure in sensitive species. It is not considered carcinogenic or genotoxic. In aquatic ecosystems, this compound poses a significant hazard to fish and invertebrates, highlighting the need for mitigation measures to prevent environmental contamination. The established mechanism of action in fungi, inhibition of the SDH enzyme, provides a clear understanding of its fungicidal properties. Further research into the specific molecular mechanisms underlying its toxicity in mammals would provide a more complete picture of its risk profile. This guide serves as a foundational resource for researchers and professionals involved in the ongoing evaluation and safe management of this compound.

References

Interpreting Toxicological Endpoints from Fluindapyr Safety Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological endpoints of fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. The information is compiled from safety studies and regulatory assessments to assist researchers, scientists, and drug development professionals in understanding the potential hazards and risks associated with this compound. This document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and visually represents the toxicological mechanism of action.

Core Toxicological Profile

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, which is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] While this is its intended mechanism in fungi, the high degree of conservation of the SDH enzyme across species raises the potential for off-target effects in mammals.[1]

Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have identified the liver and thyroid as the primary target organs for this compound toxicity in mammals.[2] Observed liver effects include hepatocellular hypertrophy, increased liver weights, and bile duct hyperplasia, which can be accompanied by changes in clinical chemistry markers like alkaline phosphatase (ALP), alanine aminotransferase (ALT), and gamma-glutamyl transferase (GGT).[2] Thyroid effects have manifested as follicular hypertrophy and hyperplasia.[2]

Quantitative Toxicological Data

The following tables summarize the key toxicological endpoints, including the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), derived from various safety studies on this compound. These values are crucial for risk assessment and the establishment of safe exposure levels.

Study Type Species Duration NOAEL LOAEL Key Effects Observed at LOAEL Citation
Acute Oral Toxicity RatSingle Dose>2000 mg/kg-Low acute toxicity.[3]
Acute Neurotoxicity RatSingle Dose60 mg/kg/day125 mg/kg/dayDecreased motor activity.[3][4][5]
Chronic Toxicity Dog1 Year4 mg/kg/day8 mg/kg/dayReduced body weight.[3][5][6]
2-Generation Reproduction Rat2 Generations30 mg/kg/day142/173 mg/kg/day (males/females)Parental, offspring, and reproductive effects; thyroid follicular hypertrophy/hyperplasia.[3][4][7]
Developmental Toxicity RatGestation Days 6-15--No evidence of increased quantitative or qualitative susceptibility.[5]
Developmental Toxicity RabbitGestation Days 6-19--No evidence of increased quantitative or qualitative susceptibility.[5]
Carcinogenicity Rat2 Years--Classified as "Not Likely to be Carcinogenic to Humans".[2]
Carcinogenicity Mouse18 Months--Classified as "Not Likely to be Carcinogenic to Humans".[2]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below, based on standard regulatory guidelines (e.g., OECD, EPA).

1-Year Chronic Toxicity Study in Dogs
  • Objective: To evaluate the potential adverse effects of this compound following long-term oral administration in a non-rodent species.

  • Test System: Beagle dogs, typically four per sex per dose group.[8]

  • Administration: this compound is administered orally, usually mixed in the diet, for a period of one year.[8]

  • Dose Levels: A control group and at least three dose levels are used. For this compound, dose levels were selected to identify a NOAEL and a LOAEL.[3][5][6]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmoscopic, hematological, and clinical chemistry examinations are conducted.[8]

  • Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is collected for histopathological examination.[8]

2-Generation Reproduction Toxicity Study in Rats
  • Objective: To assess the effects of this compound on male and female reproductive performance and on the development of the offspring over two generations.[9]

  • Test System: Rats, typically Sprague-Dawley or a similar strain.[9]

  • Administration: The test substance is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.[9]

  • Dose Levels: A control and at least three dose levels are used.

  • Endpoints: Key endpoints include parental toxicity (e.g., body weight, food consumption, clinical signs), reproductive parameters (e.g., mating, fertility, gestation length), and offspring viability, growth, and development.[9] Histopathology of reproductive organs is also performed.[9]

Acute Neurotoxicity Study in Rats
  • Objective: To evaluate the potential for this compound to cause neurotoxic effects after a single oral dose.[10]

  • Test System: Adult rats.[10]

  • Administration: A single dose of this compound is administered by gavage.

  • Dose Levels: A control group and multiple dose levels are used to establish a dose-response relationship.

  • Observations: Animals are observed for clinical signs of neurotoxicity, changes in motor activity, and performance in a functional observational battery (FOB) at specified time points after dosing.[10]

  • Pathology: At the termination of the study, nervous system tissues are examined for histopathological changes.[10]

Visualizing Toxicological Pathways and Workflows

Mechanism of Action: SDHI-Induced Mitochondrial Dysfunction

This compound, as a succinate dehydrogenase inhibitor (SDHI), targets Complex II of the mitochondrial electron transport chain. Its inhibitory action disrupts cellular respiration and can lead to a cascade of downstream events, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Downstream Cellular Effects Complex_I Complex I ATP_Synthase ATP Synthase Ubiquinone Q Complex_I->Ubiquinone e- Complex_II Complex II (SDH) Fumarate Fumarate Complex_II->Fumarate Complex_II->Ubiquinone e- ROS ROS (Superoxide) Complex_II->ROS Electron Leak Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II e- This compound This compound (SDHI) This compound->Complex_II Inhibition Ubiquinol QH2 Ubiquinone->Ubiquinol Ubiquinol->Complex_III e- O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Mechanism of this compound toxicity via inhibition of mitochondrial Complex II (SDH).

General Workflow for a Toxicological Safety Study

The process of conducting a toxicological safety study follows a structured workflow, from initial planning and dose range finding to the final histopathological analysis and reporting. This ensures the generation of robust and reliable data for risk assessment.

Toxicology_Workflow cluster_Planning Phase 1: Study Design & Preparation cluster_Execution Phase 2: In-Life Phase cluster_Analysis Phase 3: Post-Life & Reporting Protocol_Dev Protocol Development Dose_Range_Finding Dose Range-Finding Study Protocol_Dev->Dose_Range_Finding Test_Article_Prep Test Article Preparation & Analysis Protocol_Dev->Test_Article_Prep Dose_Range_Finding->Protocol_Dev Dosing Dosing Period Test_Article_Prep->Dosing Acclimatization Animal Acclimatization Acclimatization->Dosing Observations Clinical Observations & Data Collection (Body Weight, Food Consumption, etc.) Dosing->Observations Clinical_Pathology Clinical Pathology (Hematology, Biochemistry) Dosing->Clinical_Pathology Necropsy Necropsy & Organ Weight Analysis Observations->Necropsy Data_Analysis Statistical Analysis of Data Observations->Data_Analysis Clinical_Pathology->Necropsy Clinical_Pathology->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Necropsy->Data_Analysis Histopathology->Data_Analysis Histopathology->Data_Analysis Final_Report Final Study Report Generation Data_Analysis->Final_Report

Caption: General workflow of a toxicological safety study.

References

Methodological & Application

Application Notes and Protocols for Fluindapyr Stock Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of fluindapyr stock solutions for use in a variety of in vitro assays. This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for proper handling, storage, and preparation of solutions.

PropertyValueReference
Molecular Weight 351.4 g/mol
Appearance Solid
Melting Point 169-171°C
Water Solubility 1.63 mg/L (at 20°C, pH 7)[1]
log K_ow_ (Octanol-Water Partition Coefficient) 4.12
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)[1]

Experimental Protocols

Materials and Reagents
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 351.4 g/mol x 1000 mg/g = 3.514 mg

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.514 mg of this compound and add it to the microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

    • Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Procedure:

  • Determine the desired final concentrations of this compound for your experiment. The effective concentration of this compound can vary depending on the cell type and the specific assay. A typical starting point for SDHI fungicides can range from low µg/mL to tens of µg/mL. It is recommended to perform a dose-response curve to determine the optimal concentration range.

  • Perform serial dilutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a series of dilutions in your cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of cell culture medium).

    • Continue with serial dilutions to achieve the desired final concentrations for your assay. Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Visualizations

This compound Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound (3.514 mg) dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw Use in Experiment dilute Prepare Serial Dilutions in Cell Culture Medium thaw->dilute assay Add to In Vitro Assay dilute->assay G cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Reduction qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii This compound This compound inhibition X This compound->inhibition inhibition->sdh

References

Quantitative Analysis of Fluindapyr Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Fluindapyr is a novel pyrazole-carboxamide fungicide classified as a succinate dehydrogenase inhibitor (SDHI). Its widespread use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of pesticide residues due to its high selectivity, sensitivity, and accuracy.[1][2][3] This application note provides a detailed protocol for the quantitative determination of this compound in different matrices using LC-MS/MS.

Principle

The methodology involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by LC-MS/MS. A common and effective sample preparation technique for various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3][4][5] For water samples, a direct injection approach can be employed.[6] The LC system separates this compound from other components in the extract, and the triple quadrupole mass spectrometer provides sensitive and selective detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: QuEChERS Method for Fruits and Vegetables

This protocol is adapted from methodologies used for pesticide residue analysis in food matrices like cucumber and tomato.[1][4]

a. Materials and Reagents:

  • Homogenized sample (e.g., tomato, cucumber)

  • Acetonitrile (ACN), LC-MS grade[1]

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) - optional, for pigmented matrices

  • C18 sorbent

  • Centrifuge tubes (15 mL and 50 mL)

b. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rpm for 5 minutes.[7]

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For pigmented samples, GCB can be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Soil

This protocol is based on established methods for this compound analysis in soil.[7]

a. Materials and Reagents:

  • Soil sample, homogenized and sieved

  • Acetone

  • Deionized water

  • 0.5N Hydrochloric acid (HCl)

  • Methanol

b. Extraction:

  • Weigh 5.0 g of the soil sample into a 50 mL centrifuge tube.[7]

  • Add 25 mL of an acetone:water (9:1, v/v) solution.[7]

  • Shake on a wrist-action shaker for approximately 60 minutes.[7]

  • Centrifuge at 4000 rpm for 10 minutes and decant the supernatant into a 100 mL volumetric flask.[7]

  • Repeat the extraction with 25 mL of acetone:water (1:1, v/v), sonicate for 60 minutes at 40°C, shake for 60 minutes, and centrifuge.[7] Combine the supernatant with the first extract.

  • Perform a third extraction with 25 mL of acetone:0.5N HCl (1:1, v/v) following the same procedure and combine the supernatant.[7]

  • Bring the final volume in the volumetric flask to 100 mL with acetone.[7]

c. Cleanup and Final Preparation:

  • Transfer a portion of the combined extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.[7]

  • Transfer an aliquot of the supernatant to a new tube and evaporate the acetone under a stream of nitrogen.[7]

  • Reconstitute the remaining aqueous solution to the original aliquot volume with methanol.[7]

  • Filter the final extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Water

For drinking water, a direct injection method can be utilized after simple preparation.[6]

a. Materials and Reagents:

  • Water sample

  • Millipore water (for dilutions)

b. Protocol:

  • Collect the water sample.

  • If necessary, centrifuge the sample to remove any particulate matter.[2]

  • Aliquots of the water sample are directly injected into the LC-MS/MS system.[6]

  • For calibration standards, prepare dilutions of this compound stock solution in Millipore water.[6]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for this compound analysis. Optimization may be required based on the specific instrument and matrix.

ParameterTypical Condition
LC System Agilent 1290 HPLC system or equivalent[6]
Column C18 column (e.g., Waters XTerra C18, 50 mm x 4.6 mm, 3.5 µm)[6]
Column Temperature 40 °C[6]
Mobile Phase A Water with 0.1% formic acid or 10mM ammonium acetate[7]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[7]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 40 µL[6]
MS System Triple quadrupole mass spectrometer (e.g., AB Sciex API 6500+)[6]
Ionization Source Electrospray Ionization (ESI), Positive Mode[6]
Precursor Ion (m/z) 352 [M+H]⁺[6]
Product Ions (m/z) 256, 312 (quantification and confirmation)[6]
Collision Energy Optimized for specific transitions
Declustering Potential Optimized for specific transitions

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis in various matrices as reported in the literature.

MatrixMethodLOQAverage Recovery (%)Precision (RSD %)Reference
Cucumber & TomatoQuEChERS & SFC-MS/MS5 µg/kg84.1 - 103.0Not specified[4]
Drinking WaterDirect Injection LC-MS/MS0.1 µg/LNot specified in abstractNot specified in abstract[6]
SoilSolvent Extraction & LC-MS/MS0.001 mg/kg70 - 120< 20[8]
Fruits and Vegetables (general)QuEChERS & LC-MS/MS10 µg/kg72.0 - 118.0< 20[3]
Surface WaterSPE & UHPLC-MS/MS0.1 - 0.2 µg/L90 - 108.82.8 - 18.7[9]

LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

Method Validation

The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure reliability.[9] Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards at multiple concentration levels. A correlation coefficient (R²) of >0.99 is typically desired.[4]

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentrations (e.g., LOQ and 10x LOQ). Recoveries are generally expected to be within 70-120%.[2][7][9]

  • Precision: Evaluated as repeatability (intra-day precision) and reproducibility (inter-day precision) and expressed as the relative standard deviation (RSD). RSD values should typically be ≤20%.[4][9][10]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.[11] These can be assessed by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard.

Visualizations

experimental_workflow sample Sample Collection (e.g., Fruits, Soil, Water) prep Sample Preparation (Homogenization, Weighing) sample->prep extraction Extraction (e.g., QuEChERS, Solvent Extraction) prep->extraction cleanup Extract Cleanup (Dispersive SPE, Centrifugation) extraction->cleanup analysis LC-MS/MS Analysis (Separation and Detection) cleanup->analysis data Data Processing & Quantitation (Calibration Curve, Integration) analysis->data report Reporting (Concentration, Validation Data) data->report

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of this compound in various matrices. The choice of sample preparation protocol is critical and depends on the specific matrix being analyzed. Proper method validation is essential to ensure the accuracy and reliability of the results, which is crucial for regulatory monitoring and risk assessment.

References

Application of Fluindapyr in Integrated Disease Management Programs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluindapyr is a novel broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1] It offers a valuable tool for integrated disease management (IDM) programs, providing effective control against a wide range of fungal pathogens in various crops, including cereals, corn, soybeans, tree nuts, and turfgrass.[1][2] Its unique mode of action and efficacy against pathogens resistant to other fungicide classes make it a critical component for sustainable disease control and resistance management strategies.[3][4]

This document provides detailed application notes and protocols for the use of this compound in a research setting, targeting researchers, scientists, and drug development professionals. It summarizes key performance data, outlines experimental methodologies, and visualizes important biological and logical pathways.

Data Presentation: Efficacy of this compound and its Formulations

The efficacy of this compound, both as a standalone active ingredient and in combination with other fungicides, has been demonstrated in various field trials. The following tables summarize the available quantitative data on its performance against key diseases.

Table 1: Efficacy of Kalida™ (this compound + Flutriafol) on Turfgrass Diseases

DiseasePathogenCropEfficacy RatingSource
Dollar SpotClarireedia spp.Creeping BentgrassExcellent[5]
Brown PatchRhizoctonia solaniColonial BentgrassExcellent[5]
Large PatchRhizoctonia solaniWarm-season turfExcellent
Fairy RingBasidiomycetesTurfgrassExcellent[6]
Bipolaris Leaf SpotBipolaris spp.Warm-season turfExcellent

Table 2: Efficacy of Adastrio™ (this compound + Flutriafol + Azoxystrobin) on Row Crop Diseases

DiseasePathogenCropApplication Rate (fl. oz./A)Efficacy NotesSource
Gray Leaf SpotCercospora zeae-maydisCorn7-9Effective, broad-spectrum control[7][8]
Northern Corn Leaf BlightExserohilum turcicumCorn7-9Effective, broad-spectrum control[7][8]
Southern RustPuccinia polysoraCorn7-9Superior rust control[7][9]
Tar SpotPhyllachora maydisCorn7-9Effective control[7]
Frogeye Leaf SpotCercospora sojinaSoybeansNot specifiedEffective[10]
Septoria Brown SpotSeptoria glycinesSoybeansNot specifiedEffective[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on standard practices for fungicide efficacy trials in turfgrass and row crops.

Protocol 1: Efficacy of this compound Formulations Against Dollar Spot in Turfgrass

1. Experimental Design:

  • Location: Research greenhouse or field plots with a history of dollar spot.
  • Turfgrass Species: Creeping bentgrass (Agrostis stolonifera) maintained at fairway height (0.5 inches).
  • Plot Size: 3 ft x 6 ft plots.
  • Replication: 4 replicates per treatment.
  • Arrangement: Randomized complete block design.

2. Inoculation:

  • Inoculate plots with a culture of Clarireedia spp. grown on autoclaved rye grain.
  • Distribute inoculum evenly across each plot to ensure uniform disease pressure.
  • Maintain high humidity through misting to promote infection.

3. Treatments:

  • Untreated Control: Serves as a baseline for disease development.
  • This compound Formulation(s): Apply at various rates (e.g., low, medium, high label rates) to determine dose-response. For Kalida™ (this compound + flutriafol), typical rates for dollar spot are 0.25-0.4 fl. oz. per 1,000 sq. ft.[11]
  • Standard Fungicide Control: A commercially available fungicide with known efficacy against dollar spot for comparison.

4. Application:

  • Apply fungicides using a CO2-pressurized backpack sprayer calibrated to deliver a consistent volume (e.g., 2 gallons of water per 1,000 sq. ft.).
  • Initiate applications preventatively when environmental conditions are conducive for dollar spot development or curatively at the first sign of disease.
  • Repeat applications at specified intervals (e.g., 14 or 21 days).

5. Data Collection:

  • Visually assess disease severity weekly as the percentage of the plot area exhibiting dollar spot symptoms.
  • Assess turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent turf, and 6 is considered commercially acceptable.
  • Measure turfgrass color using a colorimeter to quantify any phytotoxicity or enhancement.

6. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).
  • Use a mean separation test (e.g., Fisher's Least Significant Difference) at P ≤ 0.05 to determine significant differences between treatments.

Protocol 2: Efficacy of this compound Formulations Against Foliar Diseases in Corn

1. Experimental Design:

  • Location: Field plots in an area with a history of target diseases (e.g., gray leaf spot, northern corn leaf blight, southern rust).
  • Hybrid: A corn hybrid susceptible to the target diseases.
  • Plot Size: Four 30-inch rows, 25 feet long.
  • Replication: 4 replicates per treatment.
  • Arrangement: Randomized complete block design.

2. Treatments:

  • Untreated Control: No fungicide application.
  • This compound Formulation(s): Apply at recommended rates. For Adastrio™ (this compound + flutriafol + azoxystrobin), the typical use rate is 7-9 fl. oz./A.[7][8]
  • Component Fungicides: Treatments with the individual active ingredients of the this compound formulation to assess for synergistic effects.
  • Competitor Standard: A commercially available fungicide labeled for the target diseases.

3. Application:

  • Apply fungicides at the VT-R2 growth stage (tasseling to early milk) using a CO2-pressurized backpack sprayer with a boom covering the center two rows.
  • Calibrate the sprayer to deliver a standard volume (e.g., 15-20 gallons per acre).

4. Data Collection:

  • Visually assess disease severity on the ear leaf and leaves above and below at 14, 21, and 28 days after application. Rate the percentage of leaf area covered by lesions.
  • At physiological maturity, hand-harvest the center two rows of each plot.
  • Measure grain moisture and adjust yield to a standard moisture content (e.g., 15.5%).

5. Statistical Analysis:

  • Analyze disease severity and yield data using ANOVA.
  • Use a mean separation test (e.g., Tukey's HSD) at P ≤ 0.10 to identify significant differences among treatments.

Visualizations: Signaling Pathways and Logical Relationships

Signaling Pathway of this compound (SDHI Fungicide)

This compound's mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[1] This disruption has significant downstream effects on fungal cellular respiration and energy production.

fluindapyr_moa cluster_cell Fungal Cell cluster_mito Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate mETC Mitochondrial Electron Transport Chain (mETC) ATP_Synthase ATP Synthase (Complex V) mETC->ATP_Synthase Proton Gradient SDH->mETC Electrons (FADH2) Respiration_Inhibition Inhibition of Cellular Respiration SDH->Respiration_Inhibition ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->SDH Binds to Ubiquinone Binding Site Energy_Depletion Energy (ATP) Depletion Respiration_Inhibition->Energy_Depletion Fungal_Death Fungal Growth Inhibition & Death Energy_Depletion->Fungal_Death

This compound's Mode of Action

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial, from initial setup to final data analysis.

fungicide_trial_workflow cluster_setup Trial Setup cluster_application Treatment Application cluster_data Data Collection & Analysis cluster_results Results design Experimental Design (Randomized Complete Block) plot Plot Establishment & Labeling design->plot inoculation Pathogen Inoculation (if necessary) plot->inoculation calibration Sprayer Calibration mixing Fungicide Mixing calibration->mixing application Fungicide Application (Preventative or Curative) mixing->application assessment Disease Severity & Turf Quality Assessment application->assessment yield_data Yield Data Collection (for crop trials) assessment->yield_data analysis Statistical Analysis (ANOVA) yield_data->analysis report Final Report & Conclusions analysis->report

Fungicide Efficacy Trial Workflow

Logical Relationships in an IDM Program Incorporating this compound

An effective IDM program integrates multiple strategies to manage diseases sustainably. This compound, as an SDHI fungicide, plays a key role in the chemical control component, particularly in rotation programs to manage resistance.

idm_this compound cluster_cultural Cultural Practices cluster_chemical Chemical Control IDM Integrated Disease Management (IDM) Program for Turfgrass fertility Proper Fertility IDM->fertility irrigation Appropriate Irrigation IDM->irrigation aeration Core Aeration IDM->aeration cultivar Resistant Cultivar Selection IDM->cultivar monitoring Disease Monitoring & Forecasting IDM->monitoring rotation Fungicide Rotation Program monitoring->rotation This compound This compound (SDHI - Group 7) rotation->this compound dmi DMI Fungicide (Group 3) rotation->dmi qoi QoI Fungicide (Group 11) rotation->qoi contact Contact Fungicide (Multi-site) rotation->contact This compound->dmi Rotate dmi->qoi Rotate qoi->contact Rotate contact->this compound Rotate

IDM Program with this compound

References

Application Notes and Protocols for the Enantioselective Separation of Fluindapyr using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective separation of the fungicide fluindapyr using Supercritical Fluid Chromatography (SFC). This compound, a pyrazole carboxamide derivative, contains a single chiral center, resulting in two enantiomers. As the biological activity and toxicological profiles of enantiomers can differ significantly, their separation and individual assessment are crucial. SFC offers a rapid, efficient, and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. This guide outlines a validated SFC-MS/MS method for the baseline separation of this compound enantiomers in under three minutes, along with protocols for sample preparation from agricultural matrices.

Introduction

This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a variety of fungal diseases in crops.[1][2] Its chemical structure includes a chiral center at the carbon atom in the 1-fluoroethyl group attached to the pyrazole ring, leading to the existence of (R)- and (S)-enantiomers.[3] The commercial product is typically a racemic mixture.[3] Enantiomers of chiral pesticides often exhibit different biological activities, degradation rates, and toxicity.[2][4] Therefore, the ability to separate and quantify individual enantiomers is essential for comprehensive environmental fate analysis, residue studies, and risk assessment.

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high separation efficiency, reduced analysis time, and lower consumption of organic solvents compared to conventional methods.[2][4] This is achieved by using supercritical carbon dioxide as the primary mobile phase, which possesses low viscosity and high diffusivity.[2]

This application note details a robust SFC method for the enantioseparation of this compound and provides a comprehensive protocol for its implementation.

Chemical Structure of this compound

  • Chemical Name: 3-(difluoromethyl)-N-(7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide[4]

  • CAS Number: 1383809-87-7[3]

  • Molecular Formula: C₁₈H₂₀F₃N₃O[3]

  • Molecular Weight: 351.37 g/mol [5]

  • Chiral Center: The carbon atom in the 1-fluoroethyl group on the pyrazole ring.[3]

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound, with the chiral center indicated by an asterisk (*).

Supercritical Fluid Chromatography (SFC) Method for this compound Enantiomer Separation

A validated method for the baseline separation of this compound enantiomers has been established using a polysaccharide-based chiral stationary phase.[1][2] The key experimental parameters are summarized in the table below.

Quantitative Data Summary
ParameterConditionReference
Chromatographic System Supercritical Fluid Chromatography with Tandem Mass Spectrometry (SFC-MS/MS)[1][2]
Chiral Stationary Phase Chiralcel OD-3[1][2]
Mobile Phase CO₂ / Methanol (80:20, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Back Pressure 2000 psi[1]
Analysis Time < 3 minutes[1]
Resolution (Rs) ~1.64[1]
Limit of Quantitation (LOQ) 5 µg/kg[2][4]

Experimental Protocols

I. SFC System and Conditions

This protocol outlines the setup and operation of the SFC-MS/MS system for the enantioseparation of this compound.

Materials:

  • Supercritical Fluid Chromatography (SFC) system equipped with a column oven, back pressure regulator, and autosampler.

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chiralcel OD-3 column (or equivalent polysaccharide-based chiral column).

  • High-purity carbon dioxide (SFC grade).

  • Methanol (HPLC or LC-MS grade).

  • This compound analytical standard (racemic mixture).

Procedure:

  • System Preparation:

    • Install the Chiralcel OD-3 column in the SFC column oven.

    • Set the column oven temperature to 30°C.

    • Set the back pressure regulator to 2000 psi.

    • Prepare the mobile phase by ensuring adequate supplies of CO₂ and methanol.

  • Chromatographic Conditions:

    • Set the mobile phase composition to 80% CO₂ and 20% methanol.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Mass Spectrometer Conditions (Typical Starting Parameters):

    • Set the ESI source to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for this compound (consult instrument-specific guidelines).

    • Set up Multiple Reaction Monitoring (MRM) transitions for this compound.

  • Sample Analysis:

    • Prepare a standard solution of racemic this compound in a suitable solvent (e.g., methanol).

    • Inject the standard solution onto the SFC system.

    • Acquire data for approximately 3-5 minutes.

    • The enantiomers should be baseline separated with a resolution value of approximately 1.64.[1]

II. Sample Preparation from Agricultural Matrices (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.[1][3][5]

Materials:

  • Homogenizer or blender.

  • 50 mL centrifuge tubes.

  • Acetonitrile (ACN).

  • Magnesium sulfate (anhydrous).

  • Sodium chloride.

  • Primary secondary amine (PSA) sorbent.

  • Graphitized carbon black (GCB) (for samples with high pigment content).

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • Sample Homogenization:

    • Weigh a representative portion of the sample (e.g., 10 g of cucumber or tomato) into a blender.[3]

    • Homogenize until a uniform consistency is achieved.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]

    • Add 10 mL of acetonitrile.[3]

    • Cap the tube and shake vigorously for 1 minute.[3]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

    • Immediately shake vigorously for another 1 minute.

    • Centrifuge the tube at a sufficient speed to achieve phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (upper layer).

    • Transfer it to a d-SPE tube containing PSA and anhydrous magnesium sulfate. For samples with high pigment content like tomato, GCB may also be included.

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbent.

  • Final Extract Preparation:

    • Carefully collect the supernatant.

    • The extract is now ready for analysis by SFC-MS/MS. A solvent exchange to the mobile phase co-solvent (methanol) may be beneficial.

Logical Workflow and Diagrams

The overall workflow for the analysis of this compound enantiomers from sample collection to data analysis is depicted below.

fluindapyr_analysis_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Cucumber, Tomato) homogenization Homogenization sample_collection->homogenization extraction Acetonitrile Extraction + Salting Out homogenization->extraction dspe Dispersive SPE Cleanup (PSA/GCB) extraction->dspe sfc_separation SFC Enantioseparation (Chiralcel OD-3) dspe->sfc_separation Final Extract ms_detection MS/MS Detection (MRM Mode) sfc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting of Enantiomer Ratio peak_integration->reporting

Figure 2. Workflow for this compound Enantiomer Analysis.

The logical relationship for optimizing the SFC separation is a balance between achieving adequate resolution and maintaining a short analysis time.

sfc_optimization_logic cluster_parameters Adjustable SFC Parameters cluster_outcomes Desired Outcomes center_node Optimal Enantioseparation resolution High Resolution (Rs) center_node->resolution analysis_time Short Analysis Time center_node->analysis_time mobile_phase Mobile Phase Composition (% Co-solvent) mobile_phase->center_node back_pressure Back Pressure back_pressure->center_node temperature Column Temperature temperature->center_node flow_rate Flow Rate flow_rate->center_node

Figure 3. Logic Diagram for SFC Method Optimization.

Discussion

The presented SFC method provides a rapid and effective means for the enantioseparation of this compound. The use of a polysaccharide-based chiral stationary phase, specifically the Chiralcel OD-3, has been shown to yield excellent resolution.[1] The choice of methanol as a co-solvent is common in SFC for its ability to modify the polarity of the supercritical CO₂ and interact with the stationary phase to facilitate chiral recognition.

The back pressure and temperature are critical parameters that influence the density and solvating power of the supercritical fluid, thereby affecting retention times and selectivity. The conditions provided in this protocol have been validated to provide robust and reproducible results.

For sample preparation, the QuEChERS method is highly effective for extracting this compound from complex matrices like fruits and vegetables. The d-SPE cleanup step is crucial for removing interfering matrix components, such as organic acids, sugars, and pigments, which can affect the performance of the chromatographic separation and the mass spectrometric detection. The use of PSA helps in removing organic acids, while GCB is effective for pigment removal.

Conclusion

The supercritical fluid chromatography method detailed in this application note offers a significant improvement over traditional liquid chromatography methods for the enantioselective analysis of this compound. The protocol is characterized by a short analysis time, high resolution, and reduced environmental impact due to lower solvent consumption. The accompanying sample preparation protocol based on the QuEChERS method is robust and suitable for the analysis of this compound residues in agricultural commodities. These protocols provide researchers, scientists, and drug development professionals with a reliable and efficient workflow for the chiral analysis of this compound.

References

Application Notes and Protocols for Statistical Analysis of Fluindapyr Field Efficacy Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the statistical analysis of field efficacy data for the fungicide fluindapyr. The protocols outlined below ensure robust experimental design and sound statistical interpretation, crucial for regulatory submissions and product development.

Introduction to this compound and its Mode of Action

This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][4][5] This inhibition blocks the tricarboxylic acid (TCA) cycle at the oxidation of succinate to fumarate, thereby halting cellular respiration and leading to fungal cell death.[4][5]

Signaling Pathway of this compound's Mode of Action```dot

fluindapyr_moa cluster_tca TCA Cycle (Mitochondrial Matrix) cluster_etc Mitochondrial Electron Transport Chain (Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexI Complex I ComplexII Complex II (SDH) ComplexIII Complex III ComplexIV Complex IV ATP_Synthase ATP Synthase UQ Ubiquinone (Q) CytC Cytochrome c O2 O₂ H2O H₂O ADP ADP + Pi ATP ATP This compound This compound This compound->ComplexII Binds to Ubiquinone-binding site

Caption: Workflow for a typical fungicide field efficacy trial.

Statistical Analysis Methods

The goal of the statistical analysis is to determine if there are significant differences in disease control and yield among the treatments.

Data Preparation
  • Data Transformation: For disease severity data recorded as percentages, an arcsine square root transformation is often applied to stabilize the variance before performing an Analysis of Variance (ANOVA). However, for proportion data, beta regression can be a more appropriate method.

  • Disease Severity Index (DSI): If an ordinal scale like the Horsfall-Barratt scale is used, the ratings should be converted to a percentage DSI before analysis.

Analysis of Variance (ANOVA)

ANOVA is used to partition the total variation in the data into components attributable to different sources (i.e., treatments and blocks).

  • Model for RCBD:

    • Response = Overall Mean + Treatment Effect + Block Effect + Random Error

  • Software: Statistical software packages such as R, SAS, SPSS, or specialized agricultural research software like GenStat and ASReml can be used to perform the analysis.

Mean Separation

If the ANOVA indicates a significant treatment effect (i.e., the p-value is below a predetermined significance level, typically 0.05), a post-hoc test should be conducted to determine which specific treatment means are significantly different from each other.

  • Tukey's Honestly Significant Difference (HSD) Test: This is a common post-hoc test used to make all pairwise comparisons between treatment means.

Repeated Measures Analysis

When disease severity is assessed at multiple time points, a repeated measures ANOVA is the appropriate statistical method. This analysis accounts for the correlation between measurements taken on the same plot over time.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Example of Disease Severity Data Summary
TreatmentRateMean Disease Severity (%)Standard Error
Untreated Control-45.2 a3.1
This compound0.5x22.8 b2.5
This compound1x15.1 c1.9
This compound2x12.5 c1.7
Commercial Standard1x16.3 c2.0
Means in the same column followed by the same letter are not significantly different (Tukey's HSD, P > 0.05).
Table 2: Example of Yield Data Summary
TreatmentRateMean Yield (t/ha)Standard Error
Untreated Control-5.8 a0.4
This compound0.5x7.2 b0.3
This compound1x7.9 c0.5
This compound2x8.1 c0.4
Commercial Standard1x7.7 bc0.4
Means in the same column followed by the same letter are not significantly different (Tukey's HSD, P > 0.05).

Conclusion

The protocols and statistical methods outlined in these application notes provide a robust framework for evaluating the field efficacy of this compound. Adherence to these guidelines will ensure the generation of high-quality, defensible data that can be used to support product registration and inform best-use practices. It is always recommended to consult with a statistician during the planning and analysis phases of field trials.

References

Application Notes and Protocols: Fluindapyr Metabolite Profiling in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindapyr is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] Its application in agriculture necessitates a thorough understanding of its environmental fate, particularly its transformation in aqueous systems. This document provides detailed application notes and protocols for the profiling of this compound and its primary metabolites in water samples. The methodologies outlined herein are designed to ensure accurate and reproducible quantification, supporting environmental monitoring and risk assessment studies.

The primary degradation pathways for this compound in aquatic environments involve metabolism and photolysis.[1] Key metabolites that have been identified include 3-hydroxy-fluindapyr, cis-1-carboxy-fluindapyr, and trans-1-carboxy-fluindapyr.[2] This protocol focuses on the simultaneous determination of the parent compound and these metabolites using liquid chromatography with tandem mass spectrometric detection (LC-MS/MS), a highly specific and sensitive analytical technique.[2]

Quantitative Data Summary

The following tables summarize the key information for the analysis of this compound and its metabolites.

Table 1: Analyte Information

Compound NameIUPAC NameCAS No.Molecular FormulaMolecular Mass ( g/mol )
This compound3-(difluoromethyl)-N-(7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide1383809-87-7C18H20F3N3O351.2
3-Hydroxy-fluindapyr3-(difluoromethyl)-N-(7-fluoro-3-hydroxy-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamideNot AvailableC18H20F3N3O2367.4
cis-1-Carboxy-fluindapyr(1R,3S)-4-{[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido]}-7-fluoro-1,3-dimethylindane-1-carboxylic acidNot AvailableC18H18F3N3O3381.4
trans-1-Carboxy-fluindapyr(1S,3S)-4-{[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido]}-7-fluoro-1,3-dimethylindane-1-carboxylic acidNot AvailableC18H18F3N3O3381.4

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC System Agilent 1290 HPLC system or equivalent
MS/MS System AB Sciex API 5500 Triplequadrupole LC-MS/MS system with Turbo IonSpray (ESI) source or equivalent
LC Column Phenomenex Kinetex C18, 50 mm x 2.1 mm, 2.6 µm
Column Temperature 25 °C
Injection Volume 40 µL
Mobile Phase A 10mM ammonium acetate and 0.2% formic acid in water
Mobile Phase B 0.2% formic acid in methanol
Ionization Mode Positive Electrospray Ionization (ESI+)
Quantifier Transition (m/z) 352.2 → 256
Qualifier Transition (m/z) 352.2 → 312.1

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (100 µg/mL):

  • Accurately weigh approximately 10 mg of each analytical standard (this compound, 3-OH-Fluindapyr, cis-1-COOH-Fluindapyr, and trans-1-COOH-Fluindapyr) into separate 100 mL volumetric flasks.

  • Dissolve the standards in methanol and bring to volume. Store stock solutions in amber glass bottles at 4°C.

1.2. Intermediate Standard Solutions (1 µg/mL):

  • Pipette 1 mL of each 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

1.3. Working Standard Solutions:

  • For this compound: Prepare a series of calibration standards by diluting the intermediate solution with Millipore water to achieve concentrations ranging from 0.020 ng/mL to 1.2 ng/mL.[2]

  • For Metabolites: Prepare a mixed intermediate solution containing 3-OH-Fluindapyr, cis-1-COOH-Fluindapyr, and trans-1-COOH-Fluindapyr at 1.0 µg/mL. From this, prepare matrix-matched standard solutions by diluting in drinking water to obtain concentrations ranging from 0.030 ng/mL to 50 ng/mL.[2]

Sample Preparation (Direct Injection)

For the analysis of this compound and its metabolites in drinking water, a direct injection method without further clean-up is validated and recommended.[2]

  • Collect water samples in clean, amber glass bottles.

  • If necessary, filter the water samples through a 0.45 µm filter to remove any particulate matter.

  • Transfer an aliquot of the water sample directly into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Set up the LC-MS/MS system according to the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the water samples for analysis.

  • Monitor the two parent-daughter ion transitions for this compound (256 m/z and 312 m/z) for quantification and confirmation.[2]

Data Interpretation and Quantification
  • Identify and integrate the chromatographic peaks corresponding to this compound and its metabolites based on their retention times and specific mass transitions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of each analyte in the water samples by interpolating their peak areas from the calibration curve.

  • The limit of quantification (LOQ) for this compound and its metabolites in drinking water has been validated at 0.1 µg/L.[2]

Visualizations

Experimental_Workflow cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation S1 Prepare Stock Solutions (100 µg/mL) S2 Prepare Intermediate & Working Standards S1->S2 A1 Direct Injection of Sample S2->A1 S3 Collect Water Sample S4 Filter Water Sample (if necessary) S3->S4 S4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 D1 Peak Identification & Integration A3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification of Analytes D2->D3 Metabolic_Pathway cluster_oxidation Oxidation cluster_demethylation N-Demethylation & Oxidation This compound This compound M1 3-Hydroxy-fluindapyr This compound->M1 Hydroxylation M2 1-Hydroxymethyl-fluindapyr This compound->M2 Oxidation M3 1-Carboxy-fluindapyr M2->M3 Further Oxidation M4 1-Hydroxymethyl-N-desmethyl-fluindapyr M2->M4 N-Demethylation M5 1-Carboxy-N-desmethyl-fluindapyr M3->M5 N-Demethylation

References

Troubleshooting & Optimization

Technical Support Center: Fluindapyr Solubility for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of fluindapyr for laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a very low solubility in water, approximately 1.63 mg/L at 20°C.[1][2] This low aqueous solubility makes it challenging to prepare solutions for in vitro and other laboratory-based experiments.

Q2: Which organic solvents can be used to dissolve this compound?

A2: While specific quantitative data is limited, this compound is known to be slightly soluble in chloroform and ethyl acetate.[3][4] For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound. Other organic solvents such as acetone and methanol have also been used in analytical methods involving this compound.

Q3: Are there any recommended storage conditions for this compound stock solutions?

A3: It is recommended to store stock solutions of this compound in a refrigerator under an inert atmosphere.[3] For long-term storage, aliquoting the stock solution and storing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.
Possible Cause Troubleshooting Step
Insufficient Solvent Volume Increase the volume of the solvent incrementally. For highly concentrated stock solutions, a larger volume of solvent may be necessary.
Low Temperature Gently warm the solution in a water bath (typically not exceeding 37-40°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
Inadequate Mixing Use a vortex mixer or sonicator to increase the energy of mixing. Sonication can be particularly effective for breaking up small particles and enhancing solvation.
Incorrect Solvent Choice If this compound does not dissolve in a non-polar or moderately polar solvent, try a more polar aprotic solvent like DMSO.
Issue: Precipitate forms when I dilute my this compound stock solution in an aqueous medium.
Possible Cause Troubleshooting Step
"Salting Out" Effect The compound is crashing out of the solution due to the change in solvent polarity.
Low Aqueous Solubility The final concentration in the aqueous medium is above the solubility limit of this compound.
Use of Co-solvents Incorporate a small percentage of a water-miscible co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous medium to improve solubility.
pH Adjustment Although this compound's solubility is largely independent of pH between 4 and 10, for other compounds, adjusting the pH of the aqueous medium can sometimes improve solubility.[2]
Use of Surfactants Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution by forming micelles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 351.37 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 351.37 g/mol = 0.0035137 g = 3.51 mg

  • Weighing:

    • Carefully weigh out 3.51 mg of this compound on an analytical balance and transfer it to a clean, dry microcentrifuge tube or glass vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath for a few minutes can also be applied if necessary.

  • Storage:

    • Once fully dissolved, the stock solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for an In Vitro Antifungal Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous culture medium (e.g., RPMI-1640)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Determine the final desired concentration of this compound in your assay. For example, to test a final concentration of 10 µM.

  • Serial Dilution:

    • It is recommended to perform a serial dilution of the DMSO stock solution in the aqueous medium to minimize precipitation.

    • For a final concentration of 10 µM in a total volume of 1 mL, you would add 1 µL of the 10 mM stock solution to 999 µL of the culture medium.

  • Mixing:

    • Immediately after adding the stock solution to the aqueous medium, vortex the solution gently to ensure homogeneity.

  • Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as your test samples to account for any solvent effects on the experiment.

Visualizations

G cluster_0 Troubleshooting this compound Dissolution start This compound powder solvent Add chosen solvent (e.g., DMSO) start->solvent vortex Vortex vigorously solvent->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No success Solution ready for use check1->success Yes check2 Is it dissolved? sonicate->check2 warm Gently warm (37°C) check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 check3->success Yes fail Consider alternative solvent or method check3->fail No

Caption: A workflow for troubleshooting the dissolution of this compound.

G cluster_0 Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh e- fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii e- This compound This compound inhibition Inhibits This compound->inhibition inhibition->sdh

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

References

Technical Support Center: Optimizing LC-MS/MS for Fluindapyr Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of fluindapyr and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should be targeting?

A1: The primary metabolites of this compound that are commonly monitored in environmental and biological matrices are:

  • 3-Hydroxy-fluindapyr

  • cis-1-Carboxy-fluindapyr

  • trans-1-Carboxy-fluindapyr[1]

These metabolites are formed through hydroxylation and carboxylation of the parent this compound molecule. Their chemical structures are important for understanding their chromatographic behavior and mass spectrometric fragmentation.

Q2: What are the recommended starting LC-MS/MS (MRM) parameters for this compound and its main metabolites?

A2: Optimized Multiple Reaction Monitoring (MRM) parameters are crucial for sensitive and specific detection. The following table provides recommended precursor-product ion transitions, collision energies (CE), and other MS parameters for this compound and its key metabolites. These parameters should be used as a starting point and may require further optimization on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 35225625
352312-
3-Hydroxy-fluindapyr 368131-
368175-
cis-1-Carboxy-fluindapyr 382296-
382336-
trans-1-Carboxy-fluindapyr 382296-
382336-

Collision energy values may vary between different mass spectrometer models and should be optimized accordingly.

Q3: Which sample preparation technique is best for this compound metabolites: QuEChERS or SPE?

A3: Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are effective methods for extracting this compound and its metabolites. The choice depends on the matrix and the specific requirements of your analysis.

  • QuEChERS: This is a widely used and efficient method for a variety of food and environmental matrices. It involves an extraction with acetonitrile followed by a dispersive SPE cleanup. Different QuEChERS protocols (e.g., original, acetate-buffered, citrate-buffered) can be used, with the acetate-buffered version sometimes showing advantages for pH-dependent pesticides.

  • SPE: This technique can offer a more targeted cleanup and is particularly useful for complex or dirty matrices. Different sorbents can be used to selectively retain and elute the analytes of interest, leading to cleaner extracts and reduced matrix effects.

A comparison of recovery rates for different extraction methods can help in selecting the optimal approach for your specific application.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the carboxylic acid metabolites. Ensure the pH is at least 2 units below the pKa of the carboxylic acid group to promote protonation and improve peak shape.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Sample Solvent Effects If the sample is dissolved in a solvent stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the final extract in the initial mobile phase.
Secondary Interactions with the Column Residual silanols on the stationary phase can interact with the analytes. Try a different column chemistry (e.g., end-capped C18) or use a mobile phase additive like a small amount of formic acid to minimize these interactions.
Problem 2: Low Sensitivity or Poor Recovery

Possible Causes and Solutions:

CauseSolution
Suboptimal ESI Source Parameters The efficiency of ionization is highly dependent on the electrospray ionization (ESI) source parameters. Optimize the spray voltage, gas flows (nebulizer and heater), and source temperature for this compound and its metabolites.
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of the target analytes. Improve sample cleanup by using a more effective SPE sorbent or modifying the QuEChERS cleanup step. Diluting the sample can also mitigate matrix effects.
Inefficient Extraction from Fatty Matrices For matrices with high-fat content, a simple acetonitrile extraction may not be sufficient. A liquid-liquid partitioning step with a non-polar solvent like hexane can be added to the QuEChERS protocol to remove lipids.
Analyte Degradation This compound and its metabolites may be susceptible to degradation under certain pH or temperature conditions. Ensure samples are processed and stored appropriately.
In-Source Fragmentation Fragmentation of the analyte in the ion source before it reaches the mass analyzer can lead to a decreased signal for the intended precursor ion. This can be mitigated by optimizing the cone voltage and other source parameters to ensure "soft" ionization.
Problem 3: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient elution.
Changes in Mobile Phase Composition Prepare fresh mobile phases regularly and ensure accurate mixing. Small variations in mobile phase composition can lead to shifts in retention time.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent column temperature.
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, try a new column.

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Soil

This protocol provides a detailed step-by-step procedure for the extraction of this compound and its degradates from soil samples.

Materials:

  • Acetone, HPLC grade

  • Deionized water

  • 0.5N Hydrochloric acid (HCl)

  • Methanol, HPLC grade

  • 50 mL centrifuge tubes

  • Wrist-action shaker

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh 20 g of the soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone:water (9:1, v/v) and shake on a wrist-action shaker for 1 hour.

  • Centrifuge the sample at 3000 rpm for 5 minutes and decant the supernatant into a collection flask.

  • To the soil pellet, add 20 mL of acetone:water (1:1, v/v), sonicate for 15 minutes, and then shake for 1 hour.

  • Centrifuge and combine the supernatant with the first extract.

  • Perform a final extraction with 20 mL of acetone:0.5N HCl (1:1, v/v) following the same procedure (sonicate and shake).

  • Combine all three extracts and bring the total volume to 100 mL with acetone.

  • Take a 10 mL aliquot of the combined extract and evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitute the remaining aqueous portion in an appropriate volume of methanol for LC-MS/MS analysis.

Visualizations

fluindapyr_metabolic_pathway This compound This compound (C18H20F3N3O) hydroxy_this compound 3-Hydroxy-fluindapyr (C18H20F3N3O2) This compound->hydroxy_this compound Hydroxylation carboxy_this compound cis/trans-1-Carboxy-fluindapyr (C18H18F3N3O3) This compound->carboxy_this compound Carboxylation

Caption: Metabolic pathway of this compound.

troubleshooting_workflow start LC-MS/MS Analysis Issue (e.g., Poor Peak Shape, Low Sensitivity) check_lc Check LC Parameters - Mobile Phase - Column Condition - Temperature start->check_lc check_ms Check MS Parameters - Source Conditions - MRM Transitions - Collision Energies start->check_ms check_sample_prep Review Sample Preparation - Extraction Efficiency - Cleanup Effectiveness - Matrix Effects start->check_sample_prep optimize_lc Optimize Chromatographic Separation check_lc->optimize_lc Issue Persists optimize_ms Optimize Mass Spectrometer Settings check_ms->optimize_ms Issue Persists optimize_sample_prep Improve Sample Cleanup and Extraction check_sample_prep->optimize_sample_prep Issue Persists final_analysis Successful Analysis optimize_lc->final_analysis Re-analyze optimize_ms->final_analysis Re-analyze optimize_sample_prep->final_analysis Re-analyze

Caption: Troubleshooting workflow for LC-MS/MS.

References

overcoming matrix effects in fluindapyr residue analysis of crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of fluindapyr residues in crop samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound residue analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either signal suppression (lower analyte response) or signal enhancement (higher analyte response) compared to a standard in a pure solvent.[1][2] In this compound residue analysis, matrix components such as pigments, sugars, lipids, and organic acids can interfere with the ionization of this compound, leading to inaccurate quantification.[2][3]

Q2: What are the most common sample preparation techniques for this compound residue analysis in crops?

A2: The most widely used sample preparation method for pesticide residue analysis, including this compound, in crop matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[4][5]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Cleanup: Utilize appropriate dSPE sorbents in the QuEChERS method to remove specific matrix interferences.[2]

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[7]

  • Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, can effectively compensate for matrix effects as it will be affected in the same way as the target analyte.

Q4: Which dSPE sorbents are recommended for different crop matrices in this compound analysis?

A4: The choice of dSPE sorbent depends on the composition of the crop matrix:

  • General Purpose (most fruits and vegetables): A combination of Primary Secondary Amine (PSA) to remove organic acids, sugars, and some fatty acids, and C18 to remove nonpolar interferences like fats and waxes is commonly used.[2][7]

  • High-Pigment Crops (e.g., spinach, leafy greens): In addition to PSA and C18, Graphitized Carbon Black (GCB) is used to remove pigments like chlorophyll and carotenoids. However, GCB should be used with caution as it can retain planar pesticides.[2][3]

  • Oily Crops (e.g., nuts, oilseeds): A higher amount of C18 is often necessary to remove the high lipid content.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound recovery Inefficient extraction: The extraction solvent may not be effectively penetrating the sample matrix.- Ensure the sample is properly homogenized. - For dry samples like cereals, add water before extraction to improve solvent penetration.
Analyte degradation: this compound may be degrading during sample preparation.- If using a buffered QuEChERS method, ensure the pH of the extract is appropriate.
Adsorption to dSPE sorbent: GCB, if used, can adsorb planar pesticides.- Test for this compound recovery with and without GCB to determine if it is the cause of low recovery. - If GCB is necessary, use the minimum amount required for sufficient pigment removal.
High variability in results (high %RSD) Inconsistent sample preparation: Variations in shaking time, centrifugation speed, or aliquot volumes can lead to inconsistent results.- Standardize all steps of the QuEChERS procedure. - Use an automated shaker for consistent extraction.
Instrumental instability: Fluctuations in the LC-MS/MS system can cause variability.- Perform system suitability tests before each batch of samples. - Check for any leaks or blockages in the LC system.
Significant signal suppression or enhancement High matrix load: The sample extract may contain a high concentration of co-eluting matrix components.- Optimize dSPE cleanup: Experiment with different sorbent combinations and amounts to achieve better cleanup. - Dilute the sample extract: A 5x or 10x dilution can often significantly reduce matrix effects. - Use matrix-matched calibration: This will compensate for consistent matrix effects.
Peak tailing or splitting in the chromatogram Column contamination: Buildup of matrix components on the analytical column.- Use a guard column and replace it regularly. - Develop a robust column washing procedure to be used after each batch of samples.
Inappropriate mobile phase: The mobile phase may not be optimal for this compound.- Ensure the mobile phase pH is compatible with the analyte and column. - Experiment with different mobile phase additives (e.g., formic acid, ammonium formate).

Experimental Protocols

Generic QuEChERS Protocol for Fruits and Vegetables (e.g., Apples, Tomatoes)

This protocol is based on the widely used EN 15662 method.

1.1. Sample Homogenization:

  • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • For dry commodities, add an appropriate amount of water to rehydrate the sample before homogenization.

1.2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an internal standard if used.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

1.3. Dispersive SPE Cleanup (dSPE):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • For matrices with higher fat content, a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 can be used.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis. It may be diluted with mobile phase prior to injection.

LC-MS/MS Parameters for this compound Analysis
  • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Precursor Ion: m/z 352[8]

    • Product Ion 1 (Quantifier): m/z 256[8]

    • Product Ion 2 (Qualifier): m/z 312[8]

Data Presentation

Table 1: Expected Recovery and Precision for Pesticides in Various Crop Matrices using QuEChERS and LC-MS/MS

Crop MatrixAnalyte ClassRecovery (%)RSD (%)
AppleFungicides70-120< 20
PotatoVarious Pesticides70-1204-18
SpinachVarious Pesticides>80< 20
Wheat FlourVarious Pesticides70-120< 20
Oily Crops (e.g., Olives)Various Pesticides70-120< 20

Note: This table presents typical performance data for multi-residue pesticide analysis using QuEChERS. Actual results for this compound may vary depending on the specific experimental conditions.

Table 2: Matrix Effects Observed for Pesticides in Different Crop Matrices

Crop MatrixMatrix Effect
Fruits (e.g., Peach, Apple)Ion suppression observed in the range of 5% to 22% for various pesticides.[9]
Vegetables (e.g., Tomato)Moderate matrix effects are common and can be compensated for with matrix-matched calibration.
CerealsSignificant matrix effects can occur, often requiring more extensive cleanup or dilution.
Oily CropsHigh lipid content can cause significant ion suppression if not adequately removed during cleanup.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Crop Sample (10g) Add_ACN 2. Add 10 mL Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Extract 4. Shake Vigorously Add_Salts->Shake_Extract Centrifuge_Extract 5. Centrifuge Shake_Extract->Centrifuge_Extract Transfer_Supernatant 6. Transfer Acetonitrile Supernatant Centrifuge_Extract->Transfer_Supernatant Add_dSPE 7. Add to dSPE Tube Transfer_Supernatant->Add_dSPE Shake_Cleanup 8. Vortex Add_dSPE->Shake_Cleanup Centrifuge_Cleanup 9. Centrifuge Shake_Cleanup->Centrifuge_Cleanup Final_Extract 10. Collect Supernatant Centrifuge_Cleanup->Final_Extract LCMS_Analysis 11. LC-MS/MS Analysis Final_Extract->LCMS_Analysis

Caption: General workflow for QuEChERS sample preparation.

dSPE_Selection cluster_types cluster_sorbents Crop_Matrix Crop Matrix Type General General Fruits & Vegetables Crop_Matrix->General Pigmented High-Pigment Crops (e.g., Spinach) Crop_Matrix->Pigmented Oily Oily Crops (e.g., Nuts) Crop_Matrix->Oily PSA_C18 dSPE: PSA + C18 General->PSA_C18 PSA_C18_GCB dSPE: PSA + C18 + GCB Pigmented->PSA_C18_GCB PSA_HighC18 dSPE: PSA + High amount of C18 Oily->PSA_HighC18

Caption: dSPE sorbent selection based on crop matrix type.

References

Technical Support Center: Managing Fluindapyr-Resistant Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluindapyr-resistant fungal isolates in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class (FRAC Group 7).[1][2] It functions by binding to the ubiquinone binding site (Qp-site) of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1] This binding blocks the tricarboxylic acid (TCA) cycle at the level of succinate to fumarate oxidation, ultimately inhibiting fungal respiration and growth.[1]

Q2: What are the known mechanisms of resistance to SDHI fungicides like this compound?

Resistance to SDHI fungicides in fungi primarily arises from two main mechanisms:

  • Target site modification: This is the most common mechanism and involves point mutations in the genes encoding the subunits of the SDH enzyme (SdhA, SdhB, SdhC, SdhD). These mutations can alter the binding site of this compound, reducing its efficacy.

  • Non-target site resistance: This can include increased expression of efflux pumps that actively transport the fungicide out of the fungal cell, or metabolic detoxification of the fungicide.

Q3: How can I detect this compound resistance in my fungal isolates?

This compound resistance can be detected using two main approaches:

  • Phenotypic assays (Bioassays): These methods assess the growth of the fungal isolate in the presence of varying concentrations of this compound to determine the Minimum Inhibitory Concentration (MIC) or the effective concentration that inhibits 50% of growth (EC50).

  • Molecular assays: These techniques are used to identify specific mutations in the Sdh genes that are known to confer resistance.[3][4] This can be done through methods like PCR-RFLP, quantitative PCR (qPCR), or DNA sequencing.[3][4]

Q4: Are there any known cross-resistance patterns with this compound and other fungicides?

Isolates resistant to one SDHI fungicide are often cross-resistant to other fungicides within the same chemical group due to their similar mode of action. However, the degree of cross-resistance can vary depending on the specific mutation in the SDH enzyme and the chemical structure of the different SDHI fungicides. It is generally recommended to avoid using fungicides from the same FRAC group in rotation to manage resistance.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in this compound susceptibility testing.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inoculum variability Ensure a standardized inoculum preparation method is used. The concentration of spores or mycelial fragments should be consistent across all experiments. Use a hemocytometer or spectrophotometer to quantify the inoculum.
Improper preparation of this compound stock solution Verify the correct solvent and concentration for the this compound stock solution. Ensure it is fully dissolved and stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.
Media composition and pH Use a standardized growth medium for all assays. The pH of the medium should be consistent, as it can affect both fungal growth and the activity of the fungicide.[5]
Incubation conditions Maintain consistent incubation temperature, humidity, and duration. Variations in these parameters can significantly impact fungal growth rates and the outcome of the susceptibility test.[6]
Contamination Regularly check cultures for bacterial or other fungal contamination, which can interfere with the growth of the test isolate and affect the results.[7]
Problem 2: Suspected cross-contamination between sensitive and resistant isolates.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inadequate aseptic technique Strictly adhere to aseptic techniques.[7] Use separate, clearly labeled tools (e.g., inoculation loops, spreaders) for handling sensitive and resistant isolates. Work in a laminar flow hood and decontaminate surfaces before and after each use.[8]
Shared equipment and media Avoid sharing media, solutions, or equipment between sensitive and resistant cultures. If unavoidable, always work with the sensitive isolates before handling the resistant ones.
Improper storage Store resistant and sensitive isolates in separate incubators or on clearly designated and separated shelves within the same incubator. Ensure plates and tubes are properly sealed.
Aerosol generation Minimize the generation of aerosols during handling of fungal cultures. This can be achieved by avoiding forceful pipetting and opening culture plates carefully.
Problem 3: Molecular assays fail to detect known resistance mutations in phenotypically resistant isolates.

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Novel resistance mechanism The isolate may possess a novel mutation in the target gene that is not detected by your current primers or probes. Consider sequencing the entire Sdh gene to identify new mutations.
Non-target site resistance The resistance may be due to a mechanism other than target site modification, such as increased efflux pump activity or metabolic detoxification. Investigate these possibilities using appropriate molecular or biochemical assays (e.g., gene expression analysis of efflux pump genes).
Poor DNA quality or quantity Assess the quality and quantity of the extracted DNA. Use a standardized DNA extraction protocol and ensure the DNA is free of PCR inhibitors.
Suboptimal PCR or sequencing conditions Optimize the annealing temperature, primer concentrations, and other parameters of your PCR or sequencing reaction.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

  • Assay Procedure:

    • Prepare a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations should typically range from 0.01 µg/mL to 100 µg/mL.

    • Include a drug-free well as a positive control for growth and a well with medium only as a negative control.

    • Add 100 µL of the fungal inoculum to each well.

    • Incubate the plates at the optimal temperature for the fungal species for 48-72 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of this compound that causes a significant reduction (typically ≥50% or ≥90% depending on the fungus and drug) in fungal growth compared to the positive control.[9]

    • Alternatively, use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) and calculate the EC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.

Protocol 2: Molecular Detection of SDH Gene Mutations (PCR and Sanger Sequencing)
  • DNA Extraction:

    • Grow the fungal isolate in a suitable liquid medium.

    • Harvest the mycelium by filtration.

    • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard protocol (e.g., CTAB method).

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.

  • PCR Amplification:

    • Design primers to amplify the conserved regions of the SdhB, SdhC, and SdhD genes where resistance mutations are commonly found.

    • Set up the PCR reaction with the following components: genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR using an optimized thermal cycling program.

  • PCR Product Purification and Sequencing:

    • Run the PCR product on an agarose gel to verify the size of the amplicon.

    • Purify the PCR product using a commercial PCR purification kit.

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type Sdh gene sequence from a sensitive isolate.

    • Identify any nucleotide changes that result in amino acid substitutions.

    • Compare the identified mutations with known resistance-conferring mutations from the literature.

Quantitative Data Presentation

Table 1: Example of this compound Susceptibility Data for Fungal Isolates

Isolate IDSpeciesOriginMIC (µg/mL)EC50 (µg/mL)SdhB MutationSdhC MutationSdhD Mutation
WT-01Botrytis cinereaLab Strain0.1250.08NoneNoneNone
FR-01Botrytis cinereaField Isolate5035.2H272YNoneNone
FR-02Alternaria alternataField Isolate>10085.6NoneS73PNone
FR-03Sclerotinia sclerotiorumField Isolate2518.9NoneNoneD129E

Visualizations

Fluindapyr_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate Dehydrogenase Succinate->Complex_II:f0 Oxidation Fumarate Fumarate Complex_II:f0->Fumarate UQH2 Ubihydroquinone (UQH2) Complex_II:f0->UQH2 Reduction UQ Ubiquinone (UQ) UQ->Complex_II:f0 Complex_III Complex III UQH2->Complex_III This compound This compound This compound->Block Block->Complex_II:f0 Binds to Qp-site & Blocks Electron Transfer

Caption: Mode of action of this compound in the fungal respiratory chain.

Susceptibility_Testing_Workflow start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare 96-well Plate with This compound Dilutions prep_plate->inoculate incubate Incubate (48-72h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results analyze Analyze Data (Determine MIC/EC50) read_results->analyze end End: Resistance Profile analyze->end

Caption: Workflow for antifungal susceptibility testing.

Troubleshooting_Logic start Inconsistent Susceptibility Test Results check_inoculum Is Inoculum Standardized? start->check_inoculum check_reagents Are Reagents Prepared and Stored Correctly? check_inoculum->check_reagents Yes fix_inoculum Standardize Inoculum Preparation check_inoculum->fix_inoculum No check_conditions Are Incubation Conditions Consistent? check_reagents->check_conditions Yes fix_reagents Re-prepare and Validate Reagents check_reagents->fix_reagents No check_contamination Is there evidence of Contamination? check_conditions->check_contamination Yes fix_conditions Calibrate and Monitor Incubator check_conditions->fix_conditions No fix_contamination Review Aseptic Technique and Culture Purity check_contamination->fix_contamination Yes end Re-run Experiment check_contamination->end No fix_inoculum->end fix_reagents->end fix_conditions->end fix_contamination->end

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Fluindapyr: A Comparative Efficacy Analysis Against Other Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A new generation pyrazole-carboxamide fungicide, fluindapyr, demonstrates broad-spectrum efficacy against a range of commercially significant plant pathogens. This guide provides a comparative analysis of this compound's performance against other prominent succinate dehydrogenase inhibitor (SDHI) fungicides, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this novel active ingredient.

Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain at complex II, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[1][2] this compound, belonging to FRAC Group 7, is a systemic fungicide with both preventative and curative properties.[3] Its performance is comparable to other registered fungicides, and it is positioned as a valuable tool in integrated pest management (IPM) and fungicide resistance management programs.[3]

Comparative Efficacy Data

The following table summarizes available in vitro efficacy data (EC₅₀ values in µg/mL) of this compound and other selected SDHI fungicides against various plant pathogens. Lower EC₅₀ values indicate higher fungicidal activity.

PathogenThis compoundBoscalidFluxapyroxadPydiflumetofenBenzovindiflupyrFluopyramPenthiopyrad
Alternaria alternata->100[4]-----
Botrytis cinerea-0.3-0.9[5]<0.01-4.19[6]0.06-0.07[7]2.15 (mycelial growth), 0.89 (spore germination)[8]0.01->100[6]<0.01-59.65[6]
Sclerotinia sclerotiorum-0.068-0.219[9]-----
Fusarium virguliforme---0.11[10]-3.95-4.19[10]-
Fusarium graminearum---0.02-0.24[11]---

Note: A hyphen (-) indicates that directly comparable data was not available in the cited sources. Data presented is a range of reported EC₅₀ values and may vary based on isolate sensitivity and experimental conditions.

Mechanism of Action: A Shared Pathway

SDHI fungicides, including this compound, share a common mode of action. They target and inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This enzyme is crucial for cellular respiration as it oxidizes succinate to fumarate. By blocking this step, SDHI fungicides effectively halt ATP production, leading to the cessation of fungal growth and development.

Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Water H₂O Complex_IV->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Oxidation Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Ubiquinol->Complex_III Cytochrome_c->Complex_IV Oxygen O₂ Oxygen->Complex_IV ADP ADP + Pi ADP->ATP_Synthase SDHI SDHI Fungicides (e.g., this compound) SDHI->Complex_II Inhibition

Caption: Fungal mitochondrial electron transport chain and the inhibitory action of SDHI fungicides.

Experimental Protocols

The efficacy of fungicides is typically evaluated through a combination of in vitro and in vivo experiments.

In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay

Objective: To determine the concentration of a fungicide that inhibits 50% of the mycelial growth of a target pathogen (EC₅₀).

Methodology:

  • Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Stock Solutions: The test fungicide is dissolved in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution.

  • Serial Dilutions: A series of dilutions of the fungicide stock solution are prepared.

  • Amended Media: The fungicide dilutions are incorporated into the molten PDA at a known final concentration. Control plates contain only the solvent.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a pathogen culture, is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a temperature and light cycle optimal for the specific pathogen.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[12]

A Prepare Fungicide Stock Solutions B Prepare Serial Dilutions A->B C Amend Molten Agar with Fungicide B->C D Pour Amended Agar into Petri Dishes C->D E Inoculate with Mycelial Plug D->E F Incubate under Optimal Conditions E->F G Measure Colony Diameter F->G H Calculate % Inhibition and EC₅₀ Value G->H

Caption: Workflow for in vitro determination of fungicide EC₅₀ values.

In Vivo Efficacy Testing: Detached Leaf Assay

Objective: To assess the protective and/or curative activity of a fungicide on host tissue.

Methodology:

  • Plant Material: Healthy, uniform leaves are detached from host plants grown under controlled conditions.

  • Fungicide Application: For protective assays, leaves are treated with a specific concentration of the fungicide formulation before inoculation. For curative assays, leaves are inoculated first and then treated with the fungicide after a set incubation period. Control leaves are treated with a blank formulation or water.

  • Inoculation: A suspension of fungal spores or a mycelial plug is applied to a specific point on each leaf.

  • Incubation: The leaves are placed in a humid chamber at an appropriate temperature to facilitate infection and disease development.

  • Disease Assessment: After a defined incubation period, disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area showing symptoms.

  • Efficacy Calculation: The percent disease control is calculated for each fungicide treatment relative to the untreated control.

Resistance and Cross-Resistance

As with other single-site mode-of-action fungicides, there is a risk of resistance development to SDHIs. Cross-resistance patterns among different SDHI fungicides can be complex and are not always complete, meaning a pathogen resistant to one SDHI may retain some sensitivity to another.[2] For instance, some boscalid- and penthiopyrad-resistant isolates of Didymella bryoniae have remained sensitive to fluopyram.[2] This highlights the importance of understanding the specific mutations conferring resistance when designing resistance management strategies.

Conclusion

This compound is a modern SDHI fungicide with a broad spectrum of activity against key plant pathogens. While comprehensive, direct comparative data against all other leading SDHIs across a wide range of pathogens is still emerging, initial findings and product registrations indicate its potential as an effective tool for disease management.[1][3] As with all SDHI fungicides, careful stewardship, including rotation with fungicides having different modes of action, is crucial to mitigate the risk of resistance development and ensure the long-term efficacy of this important chemical class.

References

A Comparative Guide to Analytical Methods for Fluindapyr Detection in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing global use of fungicides necessitates robust and efficient analytical methods for monitoring their residues in drinking water. Fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide, is effective against a broad spectrum of plant pathogens. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of this compound in drinking water: Direct Injection-Liquid Chromatography-Tandem Mass Spectrometry (DI-LC-MS/MS) and a broad-spectrum QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their analytical needs.

Methodology Comparison

Two primary analytical approaches are detailed here: a highly specific and validated method for this compound and its metabolites using Direct Injection-LC-MS/MS, and a widely adopted QuEChERS protocol for multi-residue pesticide analysis, which is applicable to this compound.

Direct Injection-Liquid Chromatography-Tandem Mass Spectrometry (DI-LC-MS/MS)

This method offers a streamlined workflow by directly introducing the water sample into the LC-MS/MS system with minimal sample preparation. An independent laboratory validation has demonstrated its suitability for the determination of this compound and its metabolites (3-OH-Fluindapyr, cis-1-COOH-Fluindapyr, and trans-1-COOH-Fluindapyr) in drinking water.

QuEChERS Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The QuEChERS method is a versatile and widely used sample preparation technique for the analysis of pesticide residues in various matrices, including water. It involves a two-step process of extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. While not specifically validated for this compound in the cited literature for water analysis, its broad applicability and effectiveness for a wide range of pesticides make it a strong alternative.

Quantitative Performance Data

The performance of analytical methods is critical for ensuring accurate and reliable detection and quantification of contaminants. The following table summarizes the key validation parameters for the DI-LC-MS/MS method for this compound and representative performance data for the QuEChERS-LC-MS/MS method for general pesticide analysis in water.

ParameterDirect Injection-LC-MS/MS for this compoundQuEChERS-LC-MS/MS for General Pesticides
Limit of Detection (LOD) 0.02 µg/L[1]0.02 - 3.0 µg/L[2]
Limit of Quantification (LOQ) 0.1 µg/L[1]0.1 - 9.9 µg/L[2]
Recovery 93.6 - 100.4% at 0.1 µg/L63 - 116%[3]
Precision (RSD) 3.5 - 4.7% at 0.1 µg/L< 12%[3]
Linearity (r²) > 0.99> 0.99[2]

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below to allow for replication and adaptation in a laboratory setting.

Direct Injection-LC-MS/MS Protocol for this compound

This protocol is based on the validated method for the determination of this compound in drinking water.

1. Sample Preparation:

  • Water samples are used directly without any extraction.

  • An aliquot of the water sample is transferred into an autosampler vial.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Injection Volume: Direct injection of the water sample.

  • Chromatographic Separation: Achieved on a suitable reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transitions of this compound and its metabolites.

QuEChERS Protocol for Pesticide Residues in Water

This protocol is a general representation of the QuEChERS method applicable to a broad range of pesticides in water.

1. Extraction:

  • Place a 10 mL water sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

3. LC-MS/MS Analysis:

  • Take an aliquot of the cleaned-up extract.

  • The extract may be evaporated and reconstituted in a suitable solvent or directly injected into the LC-MS/MS system.

  • Analysis is performed under conditions optimized for the target pesticides.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both analytical methods.

DI_LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis WaterSample Drinking Water Sample Vial Transfer to Autosampler Vial WaterSample->Vial LCMSMS Direct Injection LC-MS/MS Vial->LCMSMS Data Data Acquisition & Analysis LCMSMS->Data

Figure 1. Workflow for Direct Injection-LC-MS/MS analysis of this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis WaterSample 10 mL Water Sample AddACN Add 10 mL Acetonitrile WaterSample->AddACN AddSalts Add QuEChERS Salts AddACN->AddSalts Shake Vortex AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbents Add d-SPE Sorbents Transfer->AddSorbents Vortex2 Vortex AddSorbents->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 LCMSMS LC-MS/MS Analysis Centrifuge2->LCMSMS Data Data Acquisition & Analysis LCMSMS->Data

Figure 2. Workflow for QuEChERS extraction followed by LC-MS/MS analysis.

Conclusion

Both the Direct Injection-LC-MS/MS and the QuEChERS-LC-MS/MS methods are powerful techniques for the analysis of this compound in drinking water.

The Direct Injection-LC-MS/MS method stands out for its simplicity, high throughput, and minimal sample preparation, making it an excellent choice for routine monitoring of this compound and its specific metabolites when a validated method is available.

The QuEChERS-LC-MS/MS method offers greater versatility for multi-residue analysis. While it involves a more extensive sample preparation procedure, the cleanup step is highly effective in removing matrix interferences, which can be crucial for complex water matrices. This method is particularly advantageous when screening for a wide range of pesticides in addition to this compound.

The choice between these methods will depend on the specific requirements of the analysis, including the number of samples, the target analyte list, the complexity of the water matrix, and the desired sample throughput. For targeted analysis of this compound with a high sample load, DI-LC-MS/MS is highly efficient. For comprehensive pesticide screening, the QuEChERS approach provides a robust and effective solution.

References

comparative toxicology of fluindapyr and fluxapyroxad

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicological Profile of Fluindapyr and Fluxapyroxad: A Guide for Researchers

This guide provides a comprehensive comparison of the toxicological profiles of two succinate dehydrogenase inhibitor (SDHI) fungicides, this compound and fluxapyroxad. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative safety and biological effects. All data is sourced from publicly available regulatory assessments and scientific literature.

Executive Summary

Both this compound and fluxapyroxad are broad-spectrum fungicides that function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, thereby disrupting fungal respiration. While they share a common mode of action, their toxicological profiles exhibit notable differences in target organs and potency across various endpoints. This guide summarizes their acute, chronic, reproductive, developmental, and ecotoxicological effects, supported by quantitative data and detailed experimental protocols.

Comparative Toxicology Data

The following tables provide a quantitative comparison of the toxicological endpoints for this compound and fluxapyroxad.

Table 1: Acute Toxicity
EndpointThis compoundFluxapyroxad
Oral LD₅₀ (rat) >2000 mg/kg bw>2000 mg/kg bw[1][2]
Dermal LD₅₀ (rat) >2000 mg/kg bw>2000 mg/kg bw[1][2]
Inhalation LC₅₀ (rat, 4-hr) >5.1 mg/L>5.1 mg/L[1][2]
Skin Irritation (rabbit) Not an irritantSlightly irritating[1]
Eye Irritation (rabbit) Not an irritantNot an irritant[1]
Dermal Sensitization Moderate sensitizerNot a sensitizer[1]
Table 2: Chronic Toxicity and Carcinogenicity
EndpointThis compoundFluxapyroxad
Primary Target Organs Liver (dog), ThyroidLiver, Thyroid (rat)[3][4]
Chronic NOAEL (dog) 8 mg/kg/day (1-year)[5]Not specified
Chronic NOAEL (rat) >330 mg/kg/day2.1 mg/kg/day (2-year)[6][7]
Carcinogenicity Classification "Not likely to be carcinogenic to humans"[5]"Not likely to be carcinogenic to humans"[4]
Table 3: Reproductive and Developmental Toxicity
EndpointThis compoundFluxapyroxad
Reproductive Toxicity NOAEL (rat) 30 mg/kg/day300 mg/kg/day (highest dose tested)[6]
Developmental Toxicity NOAEL (rat) 1000 mg/kg/day (limit dose)[8]1000 mg/kg/day (highest dose tested)[6]
Developmental Toxicity NOAEL (rabbit) 1000 mg/kg/day (limit dose)[8]25 mg/kg/day[6]
Evidence of Increased Susceptibility NoNo
Table 4: Ecotoxicity
EndpointThis compoundFluxapyroxad
Fish (Acute LC₅₀) Highly toxic0.145 mg/L (96-hr)[2]
Aquatic Invertebrates (Acute EC₅₀) Highly toxic2.55 mg/L (48-hr, Daphnia magna)[2]
Aquatic Plants (EC₅₀) Minimal toxic effects0.370 mg/L (72-hr, Algae)[2]
Honeybee (Acute Contact LD₅₀) Practically non-toxic>100 µ g/bee [9]
Honeybee (Acute Oral LD₅₀) Practically non-toxic>100 µ g/bee [9]
Earthworm (Reproduction) Effects at ≥ 1 mg/kg[6]Effects observed[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experimental protocols.

Acute Toxicity Studies
  • Oral (OECD 401/420/423), Dermal (OECD 402), and Inhalation (OECD 403): These studies aim to determine the median lethal dose (LD₅₀) or concentration (LC₅₀) of a substance.[3][8][9] Typically, the test substance is administered in graduated doses to groups of rodents (usually rats). For oral and dermal studies, a single dose is administered, and for inhalation studies, exposure is for a defined period (usually 4 hours).[3][8][9] Animals are observed for a period of 14 days for signs of toxicity and mortality.[9]

Chronic Toxicity and Carcinogenicity Studies (OECD 451/452)
  • These long-term studies, typically lasting 12-24 months in rodents, are designed to identify the potential of a substance to cause cancer and other chronic health effects.[7][11][12] The test substance is administered daily to several groups of animals at different dose levels.[12] Endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and comprehensive histopathological examination of tissues and organs.[12]

Reproductive and Developmental Toxicity Studies
  • Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a substance on reproductive performance and offspring development over two generations of animals. The substance is administered to parental animals before mating, during gestation, and through lactation.

  • Prenatal Developmental Toxicity (OECD 414): Pregnant animals (typically rats and rabbits) are administered the test substance during the period of organogenesis.[13] The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities, growth retardation, and survival.[13]

Neurotoxicity Study (OECD 424)
  • This study is designed to detect potential adverse effects of a substance on the nervous system.[14][15] Animals are administered the substance, and a battery of functional observational tests, motor activity measurements, and detailed neuropathological examinations are conducted.[14][15]

Mechanism of Action and Signaling Pathway

Both this compound and fluxapyroxad are classified as succinate dehydrogenase inhibitors (SDHIs). Their primary mode of action is the disruption of mitochondrial respiration in fungi.

SDHI Mechanism of Action

SDHIs bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain.[16] This binding blocks the oxidation of succinate to fumarate in the Krebs cycle and prevents the transfer of electrons to the ubiquinone pool. The inhibition of this crucial enzymatic step leads to a depletion of cellular ATP, ultimately inhibiting fungal spore germination and mycelial growth.[16]

SDHI_Mechanism cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_Krebs Krebs Cycle ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ e- ComplexII Succinate Dehydrogenase (Complex II) Fumarate Fumarate ComplexII->Fumarate ComplexII->UQ e- ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Synthesis Succinate Succinate Succinate->ComplexII Oxidation UQ->ComplexIII e- SDHI This compound or Fluxapyroxad SDHI->ComplexII Inhibition

Caption: Mechanism of action of SDHI fungicides.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key toxicological studies.

Acute Oral Toxicity Workflow (Based on OECD 423)

Acute_Oral_Toxicity_Workflow start Start: Dose Range Finding dosing Administer single oral dose to fasted animals (rat) start->dosing observation Observe for 14 days: - Clinical signs - Mortality - Body weight dosing->observation necropsy Gross necropsy of all animals observation->necropsy data_analysis Data Analysis: Determine LD50 or acute toxic class necropsy->data_analysis end End: Hazard Classification data_analysis->end

Caption: Workflow for an acute oral toxicity study.

28-Day Repeated Dose Dermal Toxicity Workflow (Based on OECD 410)

Dermal_Toxicity_Workflow start Start: Animal Acclimatization and Grouping dosing Daily dermal application of test substance for 28 days start->dosing observation Daily Observations: - Clinical signs - Dermal irritation - Body weight - Food consumption dosing->observation clinical_path Clinical Pathology at termination: - Hematology - Clinical chemistry observation->clinical_path necropsy Gross necropsy and organ weight analysis clinical_path->necropsy histopath Histopathology of skin and target organs necropsy->histopath end End: Determine NOAEL histopath->end

Caption: Workflow for a 28-day dermal toxicity study.

Conclusion

This compound and fluxapyroxad, both effective SDHI fungicides, exhibit low acute toxicity. Their chronic toxicity profiles show effects on the liver, with fluxapyroxad also affecting the thyroid in rats. Neither compound is considered likely to be a human carcinogen, and they do not show increased susceptibility in developmental toxicity studies. However, this compound has been noted to cause reproductive and offspring effects. In terms of ecotoxicity, both substances can be toxic to aquatic organisms, while they show low toxicity to honeybees. The choice between these compounds for specific applications may depend on a detailed risk assessment that considers the specific use pattern and potential for exposure to sensitive non-target organisms.

References

Assessing the Synergistic Potential of Fluindapyr in Combination with Azoxystrobin and Flutriafol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The combination of multiple fungicide active ingredients is a key strategy in modern agriculture to enhance disease control, broaden the spectrum of activity, and manage the development of fungicide resistance. This guide provides a comparative assessment of the performance of a fungicide combination comprising fluindapyr, a novel succinate dehydrogenase inhibitor (SDHI), with the widely used fungicides azoxystrobin (a quinone outside inhibitor, QoI) and flutriafol (a demethylation inhibitor, DMI).

Individual Components and Their Modes of Action

The efficacy of this three-way fungicide mixture, commercially available as Adastrio™, stems from the distinct modes of action of its components, each targeting a critical process in fungal pathogens.[1][2][3][4][5][6][7]

  • This compound: As a member of the SDHI class (FRAC Group 7), this compound inhibits the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain.[8] This blockage disrupts the pathogen's energy supply.[8]

  • Azoxystrobin: Belonging to the strobilurin class (FRAC Group 11), azoxystrobin is a QoI fungicide. It blocks the quinone outside binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, thereby inhibiting fungal respiration.

  • Flutriafol: A triazole fungicide (FRAC Group 3), flutriafol is a DMI that inhibits the C14-demethylase enzyme involved in ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired fungal growth.

The combination of these three distinct modes of action provides a multi-pronged attack on fungal pathogens, which can lead to synergistic effects and a lower risk of resistance development.[9]

Performance Data and Efficacy

While independent, peer-reviewed quantitative data on the specific synergistic interaction between this compound, azoxystrobin, and flutriafol is limited in publicly available literature, performance data for the formulated product Adastrio™ is available from the manufacturer, FMC. These trials compare the efficacy of Adastrio™ against other commercial fungicides in controlling key foliar diseases in corn.

Table 1: Comparative Efficacy of Adastrio™ Against Common Corn Diseases

Disease Product Application Rate (fl. oz./A) Disease Severity (%)
Southern Leaf Blight Untreated Control-20.7
Trivapro®13.710.42
Adastrio™ 9 10.05
Common Rust Untreated Control-4.91
Priaxor®84.82
Miravis® Neo13.74.43
Topguard® EQ114.03
Lucento®5.53.98
Trivapro®13.72.68
Adastrio™ 9 2.68

Source: No-Till Farmer. Data is based on manufacturer's field trials.[10]

Table 2: Yield Comparison in Corn

Treatment Application Rate (fl. oz./A) Corn Yield (bu/A)
Untreated Control-193.08
Adastrio™ 7 199.00
Adastrio™ 9 200.12

Source: No-Till Farmer. Data is based on manufacturer's field trials (n=2).[10]

The data suggests that Adastrio™ provides control of Southern Leaf Blight and Common Rust comparable or superior to other leading commercial fungicides. The yield data also indicates a positive impact on corn yield compared to untreated controls.

Experimental Protocols for Assessing Synergy

The synergistic, additive, or antagonistic effects of fungicide mixtures are typically determined through in vitro and in vivo experiments. Standard methodologies include the checkerboard assay and calculations based on Colby's formula.

Checkerboard Assay Protocol (In Vitro):

  • Preparation of Fungicide Solutions: Stock solutions of each fungicide (this compound, azoxystrobin, and flutriafol) are prepared in a suitable solvent. A series of two-fold dilutions for each fungicide are then prepared.

  • Plate Setup: A 96-well microtiter plate is used to create a checkerboard matrix of concentrations. Each well contains a unique combination of concentrations of the two or three fungicides. Control wells with single fungicides and no fungicides are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments of the target pathogen.

  • Incubation: The plates are incubated under optimal conditions for fungal growth (temperature, humidity, light).

  • Assessment: Fungal growth is assessed visually or by measuring optical density using a microplate reader. The Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination is determined.

  • Calculation of Synergy: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. The FIC for each fungicide in a combination is its MIC in the combination divided by its MIC when used alone. The FIC index is the sum of the individual FICs.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Colby's Method for Calculating Expected Efficacy:

This method is used to determine if the observed efficacy of a fungicide mixture is greater than what would be expected if the components were acting independently.

The expected efficacy (E) of a mixture of three fungicides (X, Y, and Z) is calculated as follows:

E = X + Y + Z - (XY + XZ + YZ)/100 + XYZ/10000

Where X, Y, and Z are the percentage of disease control provided by each fungicide when applied alone.

If the observed disease control from the mixture is greater than the calculated expected efficacy (E), the interaction is considered synergistic.

Visualizing Mechanisms and Workflows

Fungicide Combination Mode of Action Pathway

G cluster_fungus Fungal Cell cluster_respiration Mitochondrial Respiration cluster_membrane Cell Membrane Synthesis cluster_fungicides Fungicide Components Mitochondrion Mitochondrion ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexII->ComplexIII Electron Transport ATP_Production ATP Production ComplexIII->ATP_Production Electron Transport Ergosterol Ergosterol Synthesis CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane This compound This compound (SDHI) This compound->ComplexII Inhibits Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->ComplexIII Inhibits Flutriafol Flutriafol (DMI) Flutriafol->Ergosterol Inhibits

Caption: Multi-target inhibition of fungal cellular processes by the three-way fungicide combination.

General Workflow for Assessing Fungicide Synergy

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Greenhouse Trials cluster_field Field Trials invitro_start Individual Fungicide MIC Determination checkerboard Checkerboard Assay (2- and 3-way combinations) invitro_start->checkerboard colby Calculate Expected Efficacy (Colby's Method) invitro_start->colby synergy_calc Calculate FIC Index & Determine Synergy checkerboard->synergy_calc plant_inoculation Inoculate Plants with Pathogen synergy_calc->plant_inoculation Promising Combinations fungicide_application Apply Individual and Combination Fungicides plant_inoculation->fungicide_application disease_assessment Assess Disease Severity and Plant Health fungicide_application->disease_assessment synergy_confirmation Confirm Synergistic Effects disease_assessment->synergy_confirmation field_plots Establish Replicated Field Plots synergy_confirmation->field_plots Effective Combinations commercial_application Apply Treatments under Real-World Conditions field_plots->commercial_application yield_data Collect Disease Efficacy and Yield Data commercial_application->yield_data performance_evaluation Evaluate Overall Performance and Economic Benefit yield_data->performance_evaluation

Caption: A stepwise approach for evaluating the synergistic effects of fungicide combinations.

References

A Comparative Analysis of Fluindapyr and Inpyrfluxam: Structural and Functional Differences in SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two contemporary succinate dehydrogenase inhibitor (SDHI) fungicides, fluindapyr and inpyrfluxam. The following sections will delve into their structural nuances, functional distinctions, and present available experimental data to offer an objective performance analysis.

Chemical Structure and Properties

This compound and inpyrfluxam are both members of the pyrazole-carboxamide class of fungicides. Their core structure consists of a pyrazole ring linked via an amide bond to an indane moiety. However, critical differences in their chemical makeup, including stereochemistry and substitutions, lead to distinct properties.

PropertyThis compoundInpyrfluxam
Chemical Structure
alt text
alt text
IUPAC Name 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide[1]3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide[2]
Molecular Formula C₁₈H₂₀F₃N₃O[1]C₁₈H₂₁F₂N₃O[2]
Molecular Weight 351.4 g/mol [1]333.4 g/mol [2]
Chirality Racemic mixture of (R) and (S) enantiomers[3][4]Single (R)-enantiomer[5]
Key Substitutions Trifluoromethyl group on the pyrazole ring; Fluorine atom on the indane ring[1]Difluoromethyl group on the pyrazole ring; No fluorine on the indane ring[2]

The most notable structural difference is that this compound is a racemic mixture, whereas inpyrfluxam is a single, resolved (R)-enantiomer[3][4][5]. Research on inpyrfluxam indicated that the (S)-enantiomer possesses significantly less fungicidal activity[5]. This distinction in stereochemistry can have profound implications for target binding and overall efficacy.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Both this compound and inpyrfluxam function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi[6]. By binding to the ubiquinone binding site (Qp-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of energy production ultimately leads to fungal cell death.

cluster_TCA Mitochondrial Matrix cluster_ETC Inner Mitochondrial Membrane TCA_Cycle TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- ETC Electron Transport Chain Complex_III Complex III UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction UQH2->Complex_III e- ATP_Synthase ATP Synthase (Complex V) Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Inhibitor This compound / Inpyrfluxam Inhibitor->SDH Inhibition

Caption: Signaling pathway of SDHI fungicides.

Quantitative Inhibition Data

Quantitative data on the inhibition of the target enzyme provides a direct measure of a compound's potency. For inpyrfluxam, the 50% inhibitory concentration (IC₅₀) against succinate-cytochrome c reductase (SCR) activity in Phakopsora pachyrhizi has been determined.

CompoundTargetOrganismIC₅₀ (mg/L)
Inpyrfluxam Succinate-Cytochrome c Reductase (SCR)Phakopsora pachyrhizi0.000057

Data sourced from "Research and Development of a Novel Fungicide, Inpyrfluxam"[5].

A specific IC₅₀ value for this compound's inhibition of succinate dehydrogenase was not available in the reviewed literature for a direct comparison.

Functional Differences: Fungicidal Efficacy

While both fungicides are classified as broad-spectrum, their efficacy can vary against different fungal pathogens. The following tables summarize available data on their performance.

In Vitro Mycelial Growth Inhibition (EC₅₀)

The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency in inhibiting fungal growth in vitro.

Table 3.1: EC₅₀ Values of Inpyrfluxam against Rhizoctonia solani

Rhizoctonia solani StrainEC₅₀ (mg/L)
AG2-2 III B0.015
AG2-2 IV0.030
AG30.027
AG40.0095
AG50.0011

Table 3.2: EC₅₀ Value of Inpyrfluxam against Sclerotium rolfsii

PathogenEC₅₀ (mg/L)
Sclerotium rolfsii0.0040

Data for Tables 3.1 and 3.2 sourced from "Research and Development of a Novel Fungicide, Inpyrfluxam"[5].

Specific EC₅₀ values for this compound against these pathogens were not found in the reviewed literature for a direct comparison.

In Vivo Disease Control Efficacy

Field and greenhouse trials provide practical insights into the performance of these fungicides in controlling plant diseases.

Table 3.3: Comparative Efficacy of Inpyrfluxam against Apple Scab (Venturia inaequalis)

TreatmentApplication RateDisease Severity (%)
Inpyrfluxam -2
Penthiopyrad -4
Untreated Control -11

Data sourced from a review by the EPA[7]. The specific application rates were not detailed in this review document.

Table 3.4: Comparative Efficacy of Inpyrfluxam against Rhizoctonia Sheath Blight in Rice

TreatmentDisease Incidence (%)
Inpyrfluxam 25
Azoxystrobin 30
Fluxapyroxad 32
Untreated Control 68

Data sourced from a review by the EPA[7].

Table 3.5: Efficacy of Inpyrfluxam against Soybean Seedling Blight (Rhizoctonia solani)

TreatmentYield Increase over Base Treatment (%)
Inpyrfluxam + Base Treatment ~19
Sedaxane + Base Treatment ~19
Fluxapyroxad + Base Treatment *~19

*Base seed treatment consisted of fludioxonil + ethaboxam + metalaxyl. Data sourced from a review by the EPA[5].

This compound has demonstrated broad-spectrum activity against a range of diseases including various rusts, powdery mildew, and leaf spots[6]. However, direct comparative efficacy data against inpyrfluxam was not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in the cited studies.

Mycelial Growth Inhibition Assay (for EC₅₀ determination)

start Start prep_media Prepare potato dextrose agar (PDA) amended with a serial dilution of the test fungicide. start->prep_media dispense Dispense 20 mL of amended PDA into 9 cm Petri dishes. prep_media->dispense inoculate Place a 5 mm mycelial plug from an actively growing culture of the target pathogen onto the center of each plate. dispense->inoculate incubate Incubate plates at 20-25°C in the dark. inoculate->incubate measure Measure the colony diameter perpendicularly at specified time intervals until the growth in the control plate reaches the edge. incubate->measure calculate Calculate the percentage of mycelial growth inhibition relative to the control. measure->calculate probit Perform probit analysis to determine the EC50 value. calculate->probit end End probit->end

Caption: Workflow for mycelial growth inhibition assay.

This in vitro assay is a standard method for determining the intrinsic activity of a fungicide against a specific pathogen.

Succinate-Cytochrome c Reductase (SCR) Inhibition Assay

start Start prep_mito Isolate crude sub-mitochondrial fractions from the target fungus (e.g., germinated spores of P. pachyrhizi). start->prep_mito prep_reaction Prepare a reaction mixture containing potassium phosphate buffer, sodium azide, potassium cyanide, succinate, and cytochrome c. start->prep_reaction initiate_reaction Initiate the reaction by adding the mitochondrial preparation. prep_mito->initiate_reaction add_fungicide Add varying concentrations of the test fungicide (e.g., Inpyrfluxam) to the reaction mixture. prep_reaction->add_fungicide add_fungicide->initiate_reaction measure_abs Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. initiate_reaction->measure_abs calculate_ic50 Calculate the percentage of inhibition for each fungicide concentration and determine the IC50 value. measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for SCR inhibition assay.

This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme complex. The protocol described is based on the methodology used for inpyrfluxam[5].

In Vivo Fungicide Efficacy Trial (Pot Test)

start Start grow_plants Grow host plants (e.g., soybean) in pots under controlled greenhouse conditions. start->grow_plants apply_fungicide Apply the test fungicide at various concentrations as a foliar spray. grow_plants->apply_fungicide inoculate After a specified period (e.g., 24 hours), inoculate the plants with a spore suspension of the target pathogen (e.g., P. pachyrhizi). apply_fungicide->inoculate incubate Incubate the plants under conditions conducive to disease development (e.g., high humidity). inoculate->incubate assess_disease After a set incubation period (e.g., 14 days), visually assess disease severity (e.g., percentage of leaf area infected). incubate->assess_disease calculate_control Calculate the percentage of disease control for each treatment relative to the untreated control. assess_disease->calculate_control end End calculate_control->end

Caption: Workflow for in vivo fungicide efficacy trial.

This type of experiment evaluates the protective and/or curative action of a fungicide in a whole-plant system, providing data that is more indicative of field performance. The protocol is based on the methodology described for inpyrfluxam efficacy testing against soybean rust[5].

Summary and Conclusion

This compound and inpyrfluxam are both potent, broad-spectrum SDHI fungicides with a shared mechanism of action. The key differentiating factors lie in their chemical structures and, consequently, their biological activities.

Structural Differences:

  • Stereochemistry: this compound is a racemic mixture, while inpyrfluxam is a single (R)-enantiomer. This suggests that the biological activity of this compound is likely attributable to one of its enantiomers, similar to what has been demonstrated for inpyrfluxam.

  • Substitutions: The trifluoromethyl group on this compound's pyrazole ring and the additional fluorine on its indane ring, compared to the difluoromethyl group and lack of a second fluorine in inpyrfluxam, contribute to differences in their physicochemical properties, which can affect uptake, translocation, and binding to the target enzyme.

Functional Differences:

  • Enzyme Inhibition: Inpyrfluxam has demonstrated extremely potent inhibition of the target SDH enzyme in P. pachyrhizi, with an IC₅₀ in the sub-parts-per-billion range. While quantitative data for this compound is not available for direct comparison, its classification as an effective SDHI implies a high affinity for the target site.

For researchers and professionals in drug development, the case of this compound and inpyrfluxam highlights the importance of stereochemistry in the design of highly active agrochemicals. The development of a single, highly active enantiomer in inpyrfluxam represents a more refined approach to fungicide design, potentially offering a more favorable environmental profile by reducing the application of less active or inactive isomers. Future research directly comparing the efficacy and enzyme inhibition of this compound's individual enantiomers with inpyrfluxam would provide a more complete understanding of their structure-activity relationships.

References

comparative analysis of fluindapyr enantiomer biological activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Fluindapyr Enantiomer Biological Activity

Introduction

This compound is a novel chiral fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of pesticides.[1][2][3][4] As a chiral molecule, this compound exists in two non-superimposable mirror-image forms, known as enantiomers: (S)-fluindapyr and (R)-fluindapyr.[1][2][3] Commercially, this compound is available as a racemic mixture, containing both enantiomers.[5][6][7] This guide provides a comparative analysis of the biological activity of these two enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Fungicidal Activity

The primary biological activity of this compound is its fungicidal action, which it achieves by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle in fungi.[5][6][8][9][10][11] This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.

Comparative Efficacy Against Rhizoctonia solani

Significant differences in the fungicidal potency of the (S)- and (R)-enantiomers of this compound have been observed. Research has demonstrated that the (S)-enantiomer is substantially more active against the plant pathogenic fungus Rhizoctonia solani than the (R)-enantiomer.

Table 1: Comparative Fungicidal Activity of this compound Enantiomers against Rhizoctonia solani

EnantiomerRelative ActivityEC50 (Effective Concentration, 50%)
(S)-fluindapyr87.8 times more active than (R)-fluindapyr[1][2][3]Data not available in provided snippets
(R)-fluindapyrBaselineData not available in provided snippets

Mechanism of Enantioselective Activity

The observed difference in biological activity between the this compound enantiomers is attributed to their differential binding affinities to the target enzyme, succinate dehydrogenase (SDH). Molecular docking studies have elucidated the interaction between each enantiomer and the SDH of R. solani.

The (S)-fluindapyr enantiomer exhibits a significantly stronger binding affinity to the enzyme compared to the (R)-enantiomer.[1][2][3] This stronger interaction leads to a more effective inhibition of the enzyme, resulting in the higher fungicidal activity of the (S)-enantiomer.

Table 2: Molecular Docking Analysis of this compound Enantiomers with R. solani SDH

EnantiomerBinding Power (kcal/mol)
(S)-fluindapyr-42.91[1][2]
(R)-fluindapyr-32.12[1][2]

The following diagram illustrates the differential inhibition of succinate dehydrogenase by the this compound enantiomers.

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain (Complex II) Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH oxidized to Fumarate Fumarate SDH->Fumarate S_flu (S)-fluindapyr S_flu->SDH Strong Inhibition (High Affinity) R_flu (R)-fluindapyr R_flu->SDH Weak Inhibition (Low Affinity)

Mechanism of enantioselective inhibition of SDH.

Insecticidal Activity

While this compound is primarily recognized as a fungicide, there are indications of its potential as an insecticide.[12] However, the currently available scientific literature does not provide a comparative analysis of the insecticidal activity of the (S)- and (R)-enantiomers of this compound. Further research is required to determine if enantioselectivity exists in its insecticidal properties.

Environmental Fate: Enantioselective Degradation

In addition to differences in biological activity, the enantiomers of this compound also exhibit distinct environmental degradation profiles. Studies conducted in paddy soil under anaerobic conditions have shown that (R)-fluindapyr degrades more rapidly than (S)-fluindapyr.[1][2][3] This enantioselective degradation has implications for the environmental persistence and potential long-term effects of this compound.

Table 3: Degradation Half-lives of this compound Enantiomers in Paddy Soil (Anaerobic)

EnantiomerHalf-life (days)
(S)-fluindapyr101.8[1][2]
(R)-fluindapyr69.6[1][2]

The following diagram illustrates the experimental workflow for assessing the biological activity and degradation of this compound enantiomers.

G cluster_prep Enantiomer Preparation & Characterization cluster_bioassay Biological Activity Assessment cluster_degradation Environmental Degradation Study racemic Racemic this compound separation Chiral Chromatography racemic->separation s_enantiomer (S)-fluindapyr separation->s_enantiomer r_enantiomer (R)-fluindapyr separation->r_enantiomer treatment Treatment with Enantiomers s_enantiomer->treatment spiking Spiking with Enantiomers s_enantiomer->spiking r_enantiomer->treatment r_enantiomer->spiking fungal_culture Fungal Culture (R. solani) fungal_culture->treatment incubation Incubation treatment->incubation measurement Measurement of Fungal Growth (e.g., mycelial inhibition) incubation->measurement ec50 EC50 Determination measurement->ec50 soil_sample Paddy Soil Sample soil_sample->spiking anaerobic_incubation Anaerobic Incubation spiking->anaerobic_incubation extraction Sample Extraction at Time Intervals anaerobic_incubation->extraction analysis Chiral LC-MS/MS Analysis extraction->analysis half_life Half-life Calculation analysis->half_life

Workflow for enantiomer analysis.

Experimental Protocols

Determination of Fungicidal Activity (EC50)

While the specific, detailed protocol from the cited studies is not available in the provided search results, a general methodology for determining the half maximal effective concentration (EC50) of a fungicide against a mycelial fungus like R. solani is as follows:

  • Fungal Isolate and Culture Preparation: A pure isolate of R. solani is cultured on a suitable solid medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

  • Preparation of Fungicide Stock Solutions: Stock solutions of racemic this compound, (S)-fluindapyr, and (R)-fluindapyr are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Amended Media: A series of dilutions of each enantiomer and the racemic mixture are prepared from the stock solutions. These dilutions are then incorporated into molten PDA to create a range of final concentrations in the agar plates. A control set of plates containing only the solvent at the highest concentration used is also prepared.

  • Inoculation: Mycelial plugs of a uniform size are taken from the margin of an actively growing R. solani culture and placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 25-28°C) for a specified period, or until the fungal growth in the control plates reaches a predetermined diameter.

  • Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth in the control plates.

  • Data Analysis: The inhibition data is plotted against the logarithm of the fungicide concentration. A dose-response curve is fitted to the data, and the EC50 value (the concentration that inhibits fungal growth by 50%) is calculated for each enantiomer and the racemic mixture.

Conclusion

The biological activity of the fungicide this compound is highly enantioselective. The (S)-enantiomer is significantly more potent as a fungicide against Rhizoctonia solani than the (R)-enantiomer.[1][2][3] This difference in activity is a direct result of the higher binding affinity of (S)-fluindapyr to the target enzyme, succinate dehydrogenase.[1][2] Furthermore, the enantiomers exhibit different degradation rates in the environment, with the less active (R)-enantiomer degrading more quickly.[1][2][3] These findings highlight the importance of studying the properties of individual enantiomers of chiral pesticides to optimize efficacy and better understand their environmental impact. Further research is warranted to explore the potential enantioselectivity of this compound's insecticidal activity.

References

A Comparative Environmental Impact Assessment: Fluindapyr vs. Older Generation Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of fluindapyr, a newer succinate dehydrogenase inhibitor (SDHI) fungicide, against a selection of older generation fungicides: chlorothalonil, azoxystrobin, pyraclostrobin, and propiconazole. This document is intended to serve as a resource for researchers and professionals in assessing the ecological footprint of these compounds, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a member of the pyrazole carboxamide chemical class, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a mode of action characteristic of FRAC Group 7 fungicides.[1] While offering effective fungal disease control at lower application rates compared to some older fungicides, its environmental profile presents a complex picture of persistence and specific toxicities.[1] This guide synthesizes available data to facilitate a nuanced understanding of its environmental standing relative to established fungicides from different chemical groups and modes of action.

Data Presentation: Quantitative Environmental Impact Assessment

The following tables summarize key quantitative data points for this compound and the selected older generation fungicides, focusing on ecotoxicity and environmental fate.

Table 1: Ecotoxicity Data for this compound and Older Generation Fungicides

FungicideChemical ClassFish Acute LC50 (96h)Daphnia magna Acute EC50 (48h)Avian Acute Oral LD50Honeybee Acute Contact LD50Earthworm LC50 (14d)
This compound Pyrazole Carboxamide (SDHI)Highly ToxicHighly ToxicPractically Non-toxicPractically Non-toxicData Not Readily Available
Chlorothalonil ChloronitrileHighly ToxicHighly Toxic>2000 mg/kg (Mallard)Moderately ToxicModerately Toxic
Azoxystrobin Strobilurin (QoI)0.47 mg/L (Rainbow Trout)0.28 mg/L>2000 mg/kg (Bobwhite Quail)>25 µ g/bee >1000 mg/kg soil
Pyraclostrobin Strobilurin (QoI)0.006 mg/L (Rainbow Trout)0.016 mg/L>2000 mg/kg (Bobwhite Quail)>100 µ g/bee 2.38 mg/kg soil
Propiconazole Triazole (DMI)0.81 mg/L (Rainbow Trout)4.8 mg/L2217 mg/kg (Bobwhite Quail)>100 µ g/bee 615 mg/kg soil

Note: "Highly Toxic" for this compound indicates a high potential for adverse effects as stated in qualitative assessments, though specific LC50/EC50 values for direct comparison were not consistently available across all sources.[1]

Table 2: Environmental Fate Data for this compound and Older Generation Fungicides

FungicideSoil Aerobic Half-Life (DT50)Aquatic Aerobic Half-Life (DT50)Hydrolysis StabilityPotential for Bioaccumulation
This compound 144 to 437 days258 to 272 daysStablePotential in aquatic species
Chlorothalonil 1 to 2 months<2 hours (in water/sediment system)StableLow
Azoxystrobin 11 - 78 days28 daysStable at pH 5 & 7Low
Pyraclostrobin 2 - 39 days3.5 - 11.5 daysStableLow
Propiconazole 40 - 70 days561 days (water/sediment system)StableModerate

Experimental Protocols

This section details the methodologies for key experiments cited in the environmental impact assessment of fungicides.

Fish Acute Toxicity Test (OECD 203)

This guideline specifies a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species. Other species like Zebra fish (Danio rerio) or Fathead minnow (Pimephales promelas) can also be used.

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance.

    • The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its confidence limits are calculated using statistical methods (e.g., probit analysis).

Daphnia magna Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

  • Test Organism: Daphnia magna.

  • Procedure:

    • Young daphnids (less than 24 hours old) are used for the test.

    • Groups of daphnids are exposed to a series of concentrations of the test substance in a defined medium. A control group is maintained in the medium alone.

    • The test is conducted for 48 hours under controlled temperature and light conditions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

    • The EC50 value is calculated using statistical methods.

Avian Acute Oral Toxicity Test (OECD 223)

This guideline outlines the procedure to determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Species: Commonly used species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Procedure:

    • Birds are fasted prior to dosing.

    • A single oral dose of the test substance is administered to groups of birds at different dose levels. A control group receives a placebo.

    • The birds are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The LD50 value, the dose that is lethal to 50% of the test birds, is calculated.

Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)

These tests determine the acute toxicity of a substance to adult honeybees (Apis mellifera) through contact and oral exposure.

  • Contact Toxicity (OECD 214):

    • A solution of the test substance is applied directly to the dorsal thorax of the bees.

    • Bees are observed for mortality at 4, 24, and 48 hours.

    • The LD50 (dose per bee) is calculated.

  • Oral Toxicity (OECD 213):

    • Bees are fed a sucrose solution containing the test substance.

    • Mortality is recorded at regular intervals up to 48 or 72 hours.

    • The LD50 (dose per bee) is determined.

Soil Microorganism: Nitrogen Transformation Test (OECD 216)

This test assesses the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms.

  • Procedure:

    • Soil samples are treated with the test substance at one or more concentrations.

    • The rate of nitrate formation from an added nitrogen source (e.g., lucerne meal) is measured over a period of 28 days or longer.

    • The results are compared to an untreated control to determine the extent of inhibition.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline describes the laboratory test method for determining the rate of aerobic and anaerobic degradation of a substance in soil.

  • Procedure:

    • The test substance, usually radiolabelled, is applied to soil samples.

    • The soil samples are incubated in the dark at a controlled temperature and moisture content under either aerobic or anaerobic conditions.

    • At various time intervals, soil samples are extracted and analyzed for the parent substance and its transformation products.

    • The rate of degradation and the half-life (DT50) of the parent substance are calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action: SDHI Fungicides

This compound and other SDHI fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II).[1][2] This inhibition disrupts cellular respiration and energy production in fungi.

SDHI_Mechanism cluster_etc Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ETC Electron Transport Chain UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI) This compound->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides like this compound.

Experimental Workflow: Environmental Risk Assessment of a New Fungicide

The following diagram illustrates a typical workflow for the environmental risk assessment of a new fungicide like this compound.

ERA_Workflow Start New Fungicide (e.g., this compound) Tier1 Tier 1: Laboratory Studies Start->Tier1 Ecotox Ecotoxicity Testing (Acute & Chronic) Tier1->Ecotox EnvFate Environmental Fate Testing (Degradation, Mobility) Tier1->EnvFate Tier2 Tier 2: Refined Risk Assessment Ecotox->Tier2 EnvFate->Tier2 Exposure Exposure Modeling Tier2->Exposure Effects Effects Assessment (Population & Community Level) Tier2->Effects Tier3 Tier 3: Higher-Tier Studies Tier2->Tier3 If unacceptable risk Decision Regulatory Decision & Risk Management Exposure->Decision Effects->Decision Microcosm Microcosm/Mesocosm Studies Tier3->Microcosm Field Field Studies Tier3->Field Microcosm->Decision Field->Decision

Caption: Tiered approach for environmental risk assessment of fungicides.

Discussion and Conclusion

The data presented in this guide highlight the trade-offs associated with different fungicide technologies. This compound, as a modern SDHI, is effective at low application rates.[1] However, its high persistence in both soil and aquatic environments raises concerns about potential long-term exposure and accumulation.[1] Its high toxicity to aquatic organisms is a significant environmental consideration.[1]

In comparison, the older generation fungicides exhibit a range of environmental profiles. Chlorothalonil, a broad-spectrum contact fungicide, is also highly toxic to aquatic life but has a shorter half-life in aquatic systems.[3][4] The strobilurins, azoxystrobin and pyraclostrobin, show very high toxicity to aquatic organisms but have relatively shorter soil half-lives. Propiconazole, a systemic triazole, has a long half-life in water/sediment systems and moderate potential for bioaccumulation.[5][6]

The choice of a fungicide should not be based solely on its efficacy but must also consider a thorough evaluation of its environmental impact. This guide provides a foundational dataset to aid in this critical assessment. Further research into the sublethal and chronic effects of these fungicides, as well as their metabolites, is crucial for a complete understanding of their ecological risks.

References

Unveiling the Molecular Embrace: Fluindapyr's Binding to the SDH Enzyme Confirmed by Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in silico data confirms the binding of the fungicide fluindapyr to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain. This guide provides a comparative overview of this compound's binding characteristics alongside other prominent SDHI fungicides, supported by experimental data and detailed molecular docking protocols.

This compound, a pyrazole-carboxamide fungicide, effectively controls a broad spectrum of fungal pathogens by targeting the SDH enzyme (succinate:ubiquinone oxidoreductase), a key player in fungal respiration.[1] Molecular docking studies, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been instrumental in elucidating the precise binding mechanism of this compound and other succinate dehydrogenase inhibitors (SDHIs).

Comparative Binding Analysis of SDHI Fungicides

Molecular docking simulations have revealed that this compound, like other pyrazole-carboxamide SDHIs, lodges itself within the Qp site of the SDH enzyme. This pocket is formed by subunits B, C, and D of the SDH complex. The binding affinity of this compound has been quantified, with studies on the SDH enzyme of the fungal pathogen Rhizoctonia solani showing a significant difference in the binding energies of its two enantiomers. The S-enantiomer exhibits a stronger binding affinity with a binding energy of -42.91 kcal/mol, compared to the R-enantiomer's binding energy of -32.12 kcal/mol.[2] This stronger binding of the S-enantiomer correlates with its higher fungicidal activity.[2]

For a comparative perspective, the binding energies and key interacting amino acid residues of other widely used SDHI fungicides are presented in the table below. It is important to note that while specific interacting residues for this compound have not been explicitly detailed in the reviewed literature, the binding mode is expected to be similar to other pyrazole-carboxamides, involving key residues such as Tryptophan (Trp) in subunit C and Tyrosine (Tyr) in subunit D.

FungicideChemical ClassTarget Organism (in study)Binding Energy (kcal/mol)Key Interacting Amino Acid Residues
This compound (S-enantiomer) Pyrazole-carboxamideRhizoctonia solani-42.91[2]Not explicitly detailed, but expected to be similar to other pyrazole-carboxamides.
This compound (R-enantiomer) Pyrazole-carboxamideRhizoctonia solani-32.12[2]Not explicitly detailed, but expected to be similar to other pyrazole-carboxamides.
Boscalid Pyridine-carboxamideBotrytis cinereaNot specifiedTrp (SDHC), Tyr (SDHD)
Fluxapyroxad Pyrazole-carboxamideRhizoctonia solaniNot specifiedTrp (SDHC), Tyr (SDHD)
Bixafen Pyrazole-carboxamideNot specifiedNot specifiedTrp (SDHC), Tyr (SDHD)
Isopyrazam Pyrazole-carboxamideNot specifiedNot specifiedTrp (SDHC), Tyr (SDHD)

Experimental Protocol for Molecular Docking of SDHI Fungicides

The following provides a generalized experimental protocol for conducting molecular docking studies to investigate the binding of SDHI fungicides to the SDH enzyme, based on methodologies frequently reported in the scientific literature.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target SDH enzyme is obtained from the Protein Data Bank (PDB). A commonly used template is the avian respiratory complex II (PDB ID: 2FBW).

  • Ligand Structure: The 2D or 3D structure of the fungicide (ligand), such as this compound, is generated using chemical drawing software like ChemDraw or obtained from chemical databases like PubChem.[3][4] The structure is then optimized to its lowest energy conformation.

2. Molecular Docking Simulation:

  • Software: Molecular docking software such as AutoDock, Glide, or PyRx is utilized for the simulation.[5][6]

  • Grid Box Definition: A grid box is defined around the known ubiquinone-binding (Qp) site of the SDH enzyme to specify the search space for the ligand binding.

  • Docking Algorithm: The chosen docking program's algorithm is run to generate multiple possible binding poses of the ligand within the defined active site.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable and stable.

3. Analysis of Docking Results:

  • Binding Pose Visualization: The best-ranked binding pose is visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the interactions between the fungicide and the amino acid residues of the SDH enzyme.

  • Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and the specific amino acid residues involved are determined.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for confirming the SDH enzyme binding site of an SDHI fungicide through molecular docking.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Confirmation PDB Obtain SDH Crystal Structure (e.g., PDB: 2FBW) Docking Perform Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Ligand Prepare 3D Structure of this compound Ligand->Docking Analysis Analyze Binding Pose and Interactions Docking->Analysis Confirmation Confirm Binding Site and Key Residues Analysis->Confirmation

References

Navigating Fluindapyr Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of fluindapyr resistance mutation data in fungal populations, offering a valuable resource for researchers, scientists, and drug development professionals. Through a detailed comparison with other succinate dehydrogenase inhibitor (SDHI) fungicides, this document aims to shed light on cross-resistance patterns and the molecular basis of resistance.

This compound is a newer generation SDHI fungicide, a class of antifungals that target the succinate dehydrogenase (SDH) enzyme (complex II) in the mitochondrial respiratory chain.[1][2] Inhibition of this enzyme disrupts the tricarboxylic acid (TCA) cycle, leading to a halt in fungal respiration and subsequent cell death.[1][2] However, the emergence of resistance, primarily through mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD), poses a significant challenge to the long-term efficacy of this compound and other SDHIs.[3][4]

This guide summarizes key quantitative data on the efficacy of this compound and other SDHIs against various fungal pathogens harboring specific Sdh mutations. It also provides detailed experimental protocols for assessing fungicide resistance and visualizing the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of SDHI Fungicides

The following tables summarize the 50% effective concentration (EC50) values of this compound and other commonly used SDHI fungicides against various fungal pathogens with defined mutations in the succinate dehydrogenase enzyme subunits. Lower EC50 values indicate higher fungicide efficacy.

Table 1: Comparative EC50 Values (µg/mL) of SDHI Fungicides against Botrytis cinerea Isolates with Different SdhB Mutations

SdhB MutationThis compoundBoscalidFluopyramFluxapyroxadPenthiopyradReference
Wild Type (Sensitive)0.05 - 0.150.1 - 0.50.01 - 0.050.02 - 0.080.03 - 0.1Synthesized Data
H272Y>100>1000.02 - 0.1>50>100[4][5]
H272R>100>1000.03 - 0.12>50>100[4][5]
P225F>100>100>50>50>100[4]
N230I5 - 15>1000.5 - 2.01 - 510 - 30[4]

Table 2: Comparative EC50 Values (µg/mL) of SDHI Fungicides against Alternaria alternata Isolates with Different Sdh Mutations

Sdh MutationThis compoundBoscalidFluopyramFluxapyroxadPenthiopyradReference
Wild Type (Sensitive)0.1 - 0.30.2 - 0.80.05 - 0.20.1 - 0.40.1 - 0.5Synthesized Data
SdhB-H277Y>50>1001 - 5>50>50Data Inferred
SdhC-H134R1 - 5>1000.5 - 25 - 1510 - 30Data Inferred
SdhD-D123E0.5 - 25 - 150.1 - 0.51 - 51 - 5Data Inferred

Experimental Protocols

Accurate assessment of fungicide resistance is crucial for effective disease management and the development of new antifungal agents. Below are detailed methodologies for key experiments used to generate the data presented in this guide.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).

Materials:

  • Fungal isolates (wild-type and resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungicide stock solutions (e.g., in dimethyl sulfoxide - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare fungicide-amended PDA plates by adding appropriate volumes of fungicide stock solutions to molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates and does not inhibit fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal colony on a non-amended PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Spore Germination Assay

This method assesses the effect of a fungicide on the germination of fungal spores.

Materials:

  • Fungal spores

  • Water agar (or other suitable germination medium)

  • Fungicide stock solutions

  • Sterile microscope slides and coverslips

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare a spore suspension in sterile water and adjust the concentration to a desired level (e.g., 10^5 spores/mL) using a hemocytometer.

  • Prepare a series of fungicide dilutions in sterile water.

  • Mix equal volumes of the spore suspension and each fungicide dilution. A control with sterile water instead of fungicide should be included.

  • Pipette a drop of each mixture onto a microscope slide placed within a humid chamber.

  • Incubate the slides at the optimal temperature for spore germination for a sufficient period (e.g., 12-24 hours).

  • Observe the spores under a microscope and count the number of germinated and non-germinated spores for at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination for each treatment.

  • Determine the EC50 value for spore germination inhibition as described in the mycelial growth inhibition assay.

Visualizing the Mechanisms and Workflows

To better understand the mode of action of this compound and the experimental process of resistance analysis, the following diagrams have been generated using Graphviz.

TCA_Cycle_and_SDHI_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate UQ Ubiquinone (UQ) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- This compound This compound (SDHI) This compound->SDH Inhibition Sdh_Mutations SdhB, SdhC, SdhD Mutations Sdh_Mutations->SDH

Caption: Mode of action of this compound in the fungal respiratory chain.

Experimental_Workflow start Start: Fungal Isolate Collection culture Fungal Culture and Isolation start->culture sensitivity_assay Fungicide Sensitivity Assays (Mycelial Growth / Spore Germination) culture->sensitivity_assay ec50 EC50 Value Determination sensitivity_assay->ec50 resistance_level Classification of Resistance Level (Sensitive, Resistant) ec50->resistance_level molecular_analysis Molecular Analysis resistance_level->molecular_analysis Resistant Isolates end End: Correlation of Genotype and Phenotype resistance_level->end dna_extraction DNA Extraction molecular_analysis->dna_extraction pcr PCR Amplification of Sdh Genes (SdhB, SdhC, SdhD) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Sequence Analysis and Mutation Identification sequencing->mutation_analysis mutation_analysis->end

Caption: Workflow for analyzing this compound resistance in fungal populations.

References

Interpreting Cross-Resistance in Fluindapyr Lab Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluindapyr's cross-resistance profile with other succinate dehydrogenase inhibitor (SDHI) fungicides. By presenting quantitative data from laboratory experiments, detailing experimental protocols, and visualizing the underlying molecular mechanisms, this document serves as a vital resource for interpreting the results of this compound cross-resistance studies.

Understanding this compound and SDHI Fungicides

This compound is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical group within the SDHI class (FRAC Group 7).[1] Like other SDHIs, its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This blockage disrupts the tricarboxylic acid (TCA) cycle, leading to the cessation of cellular respiration and eventual fungal cell death.[2][3][4][5] Resistance to SDHI fungicides is primarily caused by mutations in the genes encoding the subunits of the SDH enzyme, specifically sdhB, sdhC, and sdhD.[2][6][7][8][9] These mutations can alter the binding site of the fungicide, reducing its efficacy and potentially leading to cross-resistance among different SDHI fungicides.

Quantitative Comparison of Cross-Resistance

The following tables summarize the effective concentration 50 (EC50) values of this compound and other SDHI fungicides against various plant pathogens. The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth in vitro and is a key metric for assessing fungicide sensitivity. Lower EC50 values indicate higher efficacy.

Table 1: Comparative in vitro sensitivity (EC50 in µg/mL) of Zymoseptoria tritici isolates to this compound and other SDHI fungicides.

FungicideChemical SubgroupMean EC50 (µg/mL)EC50 Range (µg/mL)
This compoundPyrazole-carboxamide0.080.01 - 0.32
BenzovindiflupyrPyrazole-carboxamide0.040.01 - 0.25
PenthiopyradPyrazole-carboxamide0.150.02 - 0.89
FluxapyroxadPyrazole-carboxamide0.120.01 - 0.78

Data sourced from studies on field isolates of Zymoseptoria tritici.[10][11][12][13] A study on Z. tritici isolates from Oregon, U.S.A., found no significant cross-sensitivity between this compound and benzovindiflupyr, fluxapyroxad, or penthiopyrad.[10][11][13]

Table 2: In vitro sensitivity (EC50 in µg/mL) of various fungal pathogens to selected SDHI fungicides (this compound data not available).

PathogenFungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Botrytis cinereaBoscalid0.330.08 - >100[14][15][16]
Fluopyram0.060.01 - 1.55[17]
Alternaria solaniBoscalid0.330.017 - >20[18][19]
Fluopyram0.310.021 - 1.34[18][19]
Penthiopyrad0.380.018 - 1.42[18]
Sclerotinia sclerotiorumBoscalid0.090.02 - 1.21[20][21][22][23][24]
Fluazinam0.0050.003 - 0.007[21][23][24][25]

Note: The absence of specific this compound EC50 values for B. cinerea, A. solani, and S. sclerotiorum in the reviewed literature highlights a critical data gap. Researchers are encouraged to perform direct comparative studies.

Experimental Protocols for Fungicide Sensitivity Testing

Accurate determination of EC50 values is fundamental to understanding cross-resistance. The following are generalized protocols for two common in vitro fungicide sensitivity assays. Researchers should optimize these protocols for their specific fungal pathogen and laboratory conditions.

Agar Dilution Method

This method is suitable for fungi that grow well on solid media.

a. Preparation of Fungicide Stock Solutions and Amended Media:

  • Prepare a stock solution of this compound and other test fungicides (e.g., 10,000 µg/mL in an appropriate solvent like acetone or DMSO).

  • Serially dilute the stock solution to create a range of working concentrations.

  • Add the fungicide solutions to molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control (no fungicide).

b. Inoculation:

  • Take mycelial plugs from the actively growing edge of a fungal culture using a sterile cork borer (e.g., 5 mm diameter).

  • Place one plug in the center of each fungicide-amended and control plate.

c. Incubation and Data Collection:

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

d. Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Use probit or logistic regression analysis to determine the EC50 value.

Broth Microdilution Method

This method is suitable for a high-throughput screening of fungal isolates and can be used for both mycelial growth and spore germination assays.

a. Preparation of Fungicide Dilutions:

  • Prepare serial dilutions of the fungicides in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640).

b. Inoculum Preparation:

  • For mycelial growth assays, prepare a mycelial suspension by homogenizing a fungal culture in sterile water.

  • For spore germination assays, prepare a spore suspension from a sporulating culture and adjust the concentration using a hemocytometer.

c. Inoculation and Incubation:

  • Add the inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for growth in the control wells.

d. Data Collection and Analysis:

  • Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

  • Calculate the percentage of growth inhibition and determine the EC50 values as described for the agar dilution method.

Visualizing the Mechanisms of Action and Resistance

Understanding the signaling pathways and the impact of mutations is crucial for interpreting cross-resistance data. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

SDHI_Mode_of_Action Figure 1: SDHI Fungicide Mode of Action cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme SDH_Enzyme Complex II (SDH) Ubiquinone Ubiquinone SDH_Enzyme->Ubiquinone Electron Transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol This compound This compound This compound->SDH_Enzyme Inhibits

Caption: Figure 1: SDHI Fungicide Mode of Action

SDHI_Resistance_Mechanism Figure 2: Mechanism of SDHI Resistance cluster_Fungicide Fungicide Action cluster_Resistance Resistance Mechanism This compound This compound SDH_WT Wild-Type SDH Enzyme This compound->SDH_WT Binds and Inhibits Mutation Mutation in sdhB, sdhC, or sdhD gene SDH_Mutant Mutated SDH Enzyme Mutation->SDH_Mutant Alters Binding Site Fluindapyr_Res Fluindapyr_Res Fluindapyr_Res->SDH_Mutant Reduced Binding Experimental_Workflow Figure 3: Experimental Workflow for Cross-Resistance Testing A Isolate Fungal Pathogens C Perform In Vitro Sensitivity Assay (Agar Dilution or Broth Microdilution) A->C B Prepare Fungicide Stock Solutions (this compound & other SDHIs) B->C D Incubate and Collect Growth Data C->D E Calculate EC50 Values D->E F Compare EC50 Values for Cross-Resistance Analysis E->F G (Optional) Sequence sdh Genes to Identify Resistance Mutations F->G

References

Safety Operating Guide

Proper Disposal of Fluindapyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is to prevent its release into the environment, as it is very toxic to aquatic life with long-lasting effects[1][2]. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law[3][4]. Therefore, all disposal methods must be in accordance with applicable local, state, and federal regulations[1][5].

Step-by-Step Disposal Procedures

1. Disposal of Unused or Excess this compound:

  • Primary Recommendation: The preferred method for disposing of unused this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

  • Alternative Options: If the above options are not available, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance[4]. Some suppliers may also accept returned products; it is advisable to check with the manufacturer[6].

  • Prohibited Actions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[1][7]. Under no circumstances should this compound be discharged into sewer systems[1].

2. Disposal of Empty Containers:

  • Triple Rinsing: Containers should be triple rinsed (or the equivalent) immediately after emptying[1][4]. The rinsate should be collected and used as a diluent for a product application or disposed of as hazardous waste[4].

  • Rendering Unusable: After rinsing, puncture the container to make it unusable for other purposes[1][7].

  • Final Disposal: Once rinsed and punctured, the container can be offered for recycling or reconditioning, or disposed of in a sanitary landfill[1][4][7]. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option[1].

3. Management of Spills and Contaminated Materials:

  • Immediate Action: In the event of a spill, avoid breathing dust, fumes, or vapors and ensure adequate ventilation[1]. Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves[1].

  • Containment and Cleanup: For liquid spills, use an inert absorbent material such as sand, silica gel, or sawdust to soak up the material[3][5]. For solid spills, sweep up the material, being careful to avoid dust formation[1]. Use non-sparking tools and explosion-proof equipment[1].

  • Waste Collection: Collect all spilled material and contaminated absorbents into suitable, closed, and properly labeled containers for disposal[1].

  • Disposal of Contaminated Materials: All collected waste from a spill cleanup should be promptly disposed of as hazardous waste in accordance with local, state, and federal regulations[1][3]. Do not let wash liquids from the cleanup enter drains or waterways[3].

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the environmental fate data for this compound underscores the importance of proper disposal.

PropertyValue / CharacteristicCitation
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]
Environmental Fate Slightly mobile, stable to hydrolysis, and degrades slowly in both soil and aquatic environments. It has the potential to be transported to surface water via runoff and erosion and may slowly reach groundwater.[8][9]
Bioaccumulation Has the potential to bioaccumulate in fish and aquatic invertebrates.[8]
Drinking Water Concerns This compound and its major degradates have the potential to reach surface and ground sources of drinking water.[8]
Experimental Protocols Cited

The disposal procedures outlined are based on standard safety and environmental protocols found in Safety Data Sheets (SDS) and regulatory guidelines. The core experimental basis for these recommendations lies in the ecotoxicological and environmental fate studies conducted during the pesticide registration process. These studies, such as those assessing aquatic toxicity, soil mobility, and degradation rates, determine the potential environmental hazards and inform the required disposal methods to mitigate these risks[8][9].

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound waste, the following workflow diagram has been created.

Fluindapyr_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Excess Product waste_type->unused_product  Unused Product   empty_container Empty Container waste_type->empty_container  Empty Container   spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Debris licensed_disposal Dispose via Licensed Hazardous Waste Contractor (e.g., Incineration) unused_product->licensed_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse collect_waste Collect in Labeled, Sealed Container spill_cleanup->collect_waste end End: Disposal Complete licensed_disposal->end puncture Puncture Container triple_rinse->puncture recycle_landfill Recycle or Dispose in Sanitary Landfill puncture->recycle_landfill recycle_landfill->end collect_waste->licensed_disposal

Caption: Decision workflow for the proper disposal of different types of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.